H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
Descripción
Propiedades
IUPAC Name |
methyl 2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6.ClH/c1-11(2)17(20(29)30-4)24-16(26)10-22-18(27)12(3)23-19(28)15(21)9-13-5-7-14(25)8-6-13;/h5-8,11-12,15,17,25H,9-10,21H2,1-4H3,(H,22,27)(H,23,28)(H,24,26);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADAXKXWKUUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl chemical structure and properties
This guide provides an in-depth technical analysis of the peptide derivative H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe·HCl . It addresses the compound's chemical structure, stereochemical complexity, synthesis, and potential applications in peptidomimetic research.
Chemical Identity & Stereochemical Architecture
This compound is a tetrapeptide methyl ester hydrochloride salt. Its defining characteristic is the use of racemic (DL) amino acids at three positions, resulting in a complex mixture of stereoisomers rather than a single enantiopure entity.
| Property | Detail |
| Sequence | H-Tyr-Ala-Gly-Val-OMe (All chiral centers are racemic) |
| Full Name | DL-Tyrosyl-DL-alanyl-glycyl-DL-valine methyl ester hydrochloride |
| Molecular Formula | C₂₅H₃₉N₄O₆·HCl (Free base: C₂₅H₃₉N₄O₆) |
| Molecular Weight | ~491.58 g/mol (Free base); ~528.04 g/mol (HCl salt) |
| Salt Form | Hydrochloride (.HCl) – Increases water solubility and crystalline stability. |
| C-Terminus | Methyl Ester (-OMe) – Protects the carboxyl group, increasing lipophilicity and preventing ionization. |
Stereochemical Combinatorics (The "DL" Factor)
The inclusion of DL-Tyr , DL-Ala , and DL-Val (with achiral Glycine) creates a combinatorial library within a single sample.
-
Chiral Centers: 3 (Tyr-αC, Ala-αC, Val-αC).
-
Total Isomers:
distinct stereoisomers.
These isomers are diastereomers of each other (except for the enantiomeric pairs), meaning they will have distinct physical properties (retention times on HPLC, solubility, and biological affinity).
The 8-Isomer Population:
-
L-Tyr — L-Ala — Gly — L-Val (All Natural)
-
L-Tyr — D-Ala — Gly — L-Val (Opioid-active motif)
-
D-Tyr — L-Ala — Gly — L-Val
-
D-Tyr — D-Ala — Gly — L-Val
-
L-Tyr — L-Ala — Gly — D-Val
-
L-Tyr — D-Ala — Gly — D-Val
-
D-Tyr — L-Ala — Gly — D-Val
-
D-Tyr — D-Ala — Gly — D-Val
Structural Visualization (Isomer Hierarchy)
Figure 1: Combinatorial expansion of the DL-mixture resulting in 8 distinct stereoisomers.
Biological Significance & Applications[1]
While the DL-mixture is "dirty" for clinical use, it serves specific research purposes in Structure-Activity Relationship (SAR) studies and Peptidomimetic Screening .
The Opioid "Message" Domain
The N-terminal sequence Tyr-Ala-Gly is highly relevant to opioid pharmacology.
-
Enkephalin Homology: Endogenous enkephalins begin with Tyr-Gly-Gly-Phe... .
-
D-Ala Substitution: Replacing Gly² with D-Ala (as found in Isomers 3, 4, 6, and 8 of this mixture) is a classic strategy to prevent enzymatic degradation by aminopeptidases. This modification typically increases potency at the µ-opioid receptor (MOR).
-
Valine Substitution: The presence of Val⁴ instead of Phe⁴ (enkephalin) or Trp⁴ (endomorphin) significantly alters receptor affinity. Phe⁴ is usually required for aromatic stacking within the receptor pocket. Val⁴ is aliphatic; thus, this analog likely exhibits reduced µ-affinity but may retain δ-opioid receptor (DOR) affinity or serve as a negative control in binding assays.
Segetalin Precursors
The sequence Tyr-Ala-Gly-Val has been identified in Segetalins (specifically Segetalin A and B analogues), which are cyclic peptides from Vaccaria segetalis exhibiting estrogenic and cytotoxic activity [1].
-
Linear Precursor: The methyl ester form (-OMe) is a standard intermediate used before the head-to-tail cyclization step.
-
Research Utility: Researchers use the linear methyl ester to study the folding propensity (beta-turn formation) of the sequence before cyclization.
Physicochemical Properties[2][3][4][5][6]
| Parameter | Value / Description | Implications |
| Solubility | High in Water, Methanol, DMSO. | The HCl salt form ensures rapid dissolution in aqueous buffers for biological assays. |
| pKa (Predicted) | Tyr-NH₂: ~7.5 | Tyr-OH: ~10.0 | The N-terminus is protonated at physiological pH. The C-terminus is blocked (ester). |
| Hygroscopicity | Moderate to High | HCl salts of short peptides attract moisture. Store in a desiccator at -20°C. |
| Stability | Ester Hydrolysis Risk | The methyl ester is stable in acid but labile in base (pH > 8.5) or presence of esterases (in plasma/serum). |
Synthesis & Characterization Protocol
Objective: Synthesize H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe·HCl via Solution Phase Peptide Synthesis (to accommodate the methyl ester without risk of transesterification).
Synthesis Workflow (Boc-Chemistry Strategy)
Note: Fmoc chemistry is risky for C-terminal methyl esters due to the basic conditions (piperidine) potentially causing hydrolysis or transesterification.
Step 1: C-Terminal Protection
-
React DL-Val with Methanol/SOCl₂ to yield H-DL-Val-OMe·HCl .
Step 2: Coupling (Iterative)
-
Coupling Reagent: EDC·HCl / HOBt (Standard carbodiimide coupling).
-
Base: NMM (N-methylmorpholine) or DIPEA (Diisopropylethylamine).
-
Sequence:
-
Couple Boc-Gly-OH + H-DL-Val-OMe → Boc-Gly-DL-Val-OMe .
-
Deprotect (TFA/DCM) → H-Gly-DL-Val-OMe·TFA .
-
Couple Boc-DL-Ala-OH + H-Gly-DL-Val-OMe → Boc-DL-Ala-Gly-DL-Val-OMe .
-
Deprotect (TFA/DCM) → H-DL-Ala-Gly-DL-Val-OMe·TFA .
-
Couple Boc-DL-Tyr(tBu)-OH + H-DL-Ala-Gly-DL-Val-OMe .
-
Step 3: Final Deprotection & Salt Exchange
-
Treat with 4M HCl in Dioxane . This removes the Boc group and the tBu protection on Tyrosine simultaneously.
-
Product precipitates as the HCl salt .
Experimental Protocol: Methyl Ester Formation (Step 1)
This protocol is critical as methyl esters are the defining feature of this molecule.
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Solvent: Add 20 mL of anhydrous Methanol (MeOH). Chill to 0°C.
-
Activation: Dropwise add 1.5 equivalents of Thionyl Chloride (SOCl₂) . Caution: Exothermic, evolves SO₂/HCl gas.
-
Addition: Add 1.0 equivalent of DL-Valine solid.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Alternatively, reflux for 2 hours for faster conversion.
-
Workup: Evaporate solvent in vacuo. The residue is H-DL-Val-OMe[1]·HCl .
-
Validation: Check via TLC (System: BuOH/AcOH/H₂O 4:1:1). Ninhydrin stain should show a distinct spot differing from free Valine.
Analytical Characterization (HPLC)
Because this is a mixture of 8 isomers, standard C18 HPLC will likely show multiple peaks (cluster).
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 250 x 4.6 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 30 minutes.
-
Expectation: You will observe a complex peak envelope. The diastereomers containing D-Ala often elute slightly later than L-Ala analogs due to different hydrophobic surface areas in the folded state.
Storage and Handling
-
Storage: -20°C, desiccated.
-
Reconstitution: Dissolve in sterile water or PBS. If using for cell culture, filter sterilize (0.22 µm) after dissolution.
-
Half-Life: In aqueous solution at pH 7.4, the methyl ester will slowly hydrolyze to the free acid (H-Tyr-Ala-Gly-Val-OH) over days. Prepare fresh.
References
-
Morita, H., et al. (1995). Structures and cytotoxic activity of segetalins A, B, C and D. Tetrahedron, 51(21), 6003-6014.
-
Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[2][3] Molecules, 13(5), 1111-1119.[4]
-
Janecka, A., et al. (2004). Enzymatic degradation of opioid peptides. Current Medicinal Chemistry, 11(3), 375-389.
Sources
An In-Depth Technical Guide to the Biological Activity of Tyr-Ala-Gly-Val Tetrapeptide Esters
Executive Summary
Peptide therapeutics are at the forefront of modern drug discovery, offering a unique combination of specificity and potency that bridges the gap between small molecules and large biologics.[1] With over 80 peptide drugs approved by the FDA, their application spans a wide range of diseases, including metabolic disorders, oncology, and cardiovascular conditions.[2][3] Tetrapeptides, consisting of four amino acids, represent a versatile class of these molecules, studied for potential anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] This guide focuses on the tetrapeptide sequence Tyr-Ala-Gly-Val (YAGV) and its ester derivatives. The strategic esterification of the C-terminus is a key chemical modification aimed at overcoming the inherent challenges of peptide therapeutics, such as poor membrane permeability and rapid degradation.[1][6]
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the synthesis, characterization, and systematic evaluation of the biological activity of Tyr-Ala-Gly-Val tetrapeptide esters. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for in vitro and in vivo assessment, and explore hypothetical mechanisms of action grounded in established biochemical principles.
Rationale for Tetrapeptide Ester Modification
While the amino acid sequence dictates the primary interaction with a biological target, the overall physicochemical properties of a peptide govern its drug-like potential. Peptides are often hydrophilic and charged, leading to poor absorption and susceptibility to enzymatic degradation in the gastrointestinal tract and blood plasma.[1][7][8]
The Core Problem: The free carboxyl group at the C-terminus of the Tyr-Ala-Gly-Val peptide contributes to its hydrophilicity and can be a recognition site for carboxypeptidases.
The Strategic Solution: Esterification Esterification of the C-terminal valine residue serves two primary purposes:
-
Enhanced Lipophilicity: By masking the negative charge of the carboxylate, an ester group increases the peptide's overall hydrophobicity. This modification is designed to improve passive diffusion across cellular membranes, allowing the peptide to reach intracellular targets more effectively.
-
Increased Proteolytic Stability: The ester linkage can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[8] This modification essentially creates a "prodrug" that may be hydrolyzed back to the active carboxylic acid form by intracellular esterases.
Synthesis and Characterization Workflow
The generation of high-purity tetrapeptide esters is foundational to any subsequent biological investigation. The workflow involves synthesis of the core peptide followed by esterification and rigorous purification.
Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala-Gly-Val
SPPS is the method of choice for routine peptide synthesis due to its efficiency and scalability.[7] The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.
Experimental Protocol: Fmoc-Based SPPS
-
Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of valine using a 20% piperidine solution in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: Activate the next amino acid in the sequence (Fmoc-Gly-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Add this activated amino acid to the resin to form the Gly-Val dipeptide.
-
Wash and Repeat: Wash the resin thoroughly with DMF to remove excess reagents. Repeat the deprotection and coupling steps sequentially for Fmoc-Ala-OH and Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group on the tyrosine side chain prevents unwanted side reactions.
-
Cleavage and Deprotection: Once the full sequence (Tyr-Ala-Gly-Val) is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain the crude Tyr-Ala-Gly-Val peptide as a white powder.
C-Terminal Esterification
Esterification can be achieved post-synthesis or by starting with an amino acid ester. A common post-synthesis approach is Fisher esterification.
Experimental Protocol: Methyl Esterification
-
Dissolve the lyophilized crude peptide in anhydrous methanol.
-
Add a catalyst, such as thionyl chloride or acetyl chloride, dropwise at 0°C.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Remove the solvent under reduced pressure to yield the crude peptide methyl ester.
Purification and Characterization
Protocol: Reversed-Phase HPLC (RP-HPLC) and Mass Spectrometry
-
Purification: Purify the crude peptide ester using preparative RP-HPLC on a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Analysis: Collect fractions and analyze them using analytical RP-HPLC to identify those with high purity (typically >95%).
-
Identity Confirmation: Confirm the molecular weight of the purified peptide ester using Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The observed mass should correspond to the calculated mass of the Tyr-Ala-Gly-Val ester.
Workflow Diagram: From Synthesis to Purified Peptide Ester
Caption: Hypothetical inhibition of the VEGF signaling pathway by YAGV ester.
In Vivo Validation
Positive in vitro results must be validated in a living organism to assess pharmacokinetics, safety, and efficacy.
A. Stability in Biological Fluids Before in vivo studies, it is crucial to assess the peptide's stability. [7][8] Protocol: Plasma Stability Assay
-
Incubate the YAGV ester at a known concentration in human plasma at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic degradation by precipitating plasma proteins with acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining. [8]Calculate the half-life (t₁/₂) of the peptide.
B. Efficacy in Animal Models The choice of animal model depends on the biological activity being investigated. For anti-angiogenic activity, a zebrafish model offers rapid screening, while a tumor xenograft model in mice provides a more robust test. [9] Protocol: Zebrafish Developmental Angiogenesis Model
-
Expose zebrafish embryos to different concentrations of the YAGV ester in their water.
-
After 24-48 hours, fix the embryos and stain for vascular markers (e.g., using a transgenic line with fluorescent blood vessels).
-
Image the intersegmental vessels (ISVs) and quantify their growth. A reduction in ISV length or number compared to vehicle-treated controls indicates anti-angiogenic activity in vivo. [9]
Conclusion and Future Directions
This guide provides a systematic and technically grounded approach to evaluating the biological activity of Tyr-Ala-Gly-Val tetrapeptide esters. By combining rational chemical modification with a hierarchical series of in vitro and in vivo assays, researchers can efficiently characterize the therapeutic potential of novel peptide candidates. The journey from a peptide sequence to a viable drug candidate is complex, but a rigorous, evidence-based methodology is the surest path to success. Future work should focus on optimizing the ester moiety for ideal pharmacokinetic properties, identifying the precise molecular targets through techniques like affinity chromatography and proteomics, and expanding in vivo studies to disease-specific models.
References
- Peptide Drugs: Discovery and Development Explained. (2025). AMSbiopharma.
- The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Unchained Labs.
- The power of peptide therapeutics: Advancements and methods in peptide drug development. (2024). Sterling Pharma Solutions.
- Peptide-Based Drugs: Development and Therapeutic Applications. (n.d.).
- Tetrapeptide. (n.d.). CliniSciences.
- Peptide Development Str
- Tetrapeptide. (n.d.). Journal of Peptides - Open Access Pub.
- Protocol for Assessing the Biological Activity of Synthetic Peptides. (n.d.). Benchchem.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
- Antimicrobial Peptides: Methods and Protocols. (2017).
- Therapeutic peptides: current applications and future directions. (2022). Signal Transduction and Targeted Therapy.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). Pharmaceutics.
- The tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis. (2015).
- Tyrosinase Inhibitory Peptides from Enzyme Hydrolyzed Royal Jelly: Production, Separation, Identification and Docking Analysis. (n.d.). MDPI.
- Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action. (2023). Heliyon.
Sources
- 1. Peptide Development Strategies [outsourcedpharma.com]
- 2. Peptide Drugs: Discovery and Development Explained [amsbiopharma.com]
- 3. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrapeptide Clinisciences [clinisciences.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of the tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe. Given the limited direct research on this specific peptide, this document synthesizes foundational principles of peptide chemistry, the known bioactivities of related sequences, and established methodologies to construct a predictive SAR framework. We delve into the synthesis of the parent peptide, the strategic design of analogs through systematic modifications, and detailed protocols for evaluating their potential biological activities, with a primary focus on tyrosinase inhibition and antioxidant capacity. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar chiral peptides, providing both the theoretical underpinnings and practical methodologies required for robust scientific inquiry.
Introduction: The Enigmatic Potential of a Chiral Tetrapeptide
The tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe presents a unique scaffold for SAR studies due to its inherent stereochemical complexity and the presence of functionally significant amino acid residues. The inclusion of both D- and L-amino acids at three of the four positions suggests a departure from naturally occurring peptides, immediately implying enhanced stability against enzymatic degradation[1][2][3]. Proteases, which are highly stereospecific for L-amino acids, are less likely to recognize and cleave peptide bonds involving D-residues, thus extending the peptide's in vivo half-life—a critical attribute for therapeutic candidates[1].
The constituent amino acids themselves hint at potential bioactivities. Tyrosine, an aromatic amino acid, is a known precursor to melanin and a key residue in peptides with tyrosinase inhibitory and antioxidant properties[4]. Alanine and Valine are hydrophobic residues that can contribute to the peptide's interaction with biological targets, such as the active site of enzymes[5][6]. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone. The C-terminal methyl ester modification increases the peptide's hydrophobicity, which can enhance membrane permeability.
Based on these structural features, this guide will focus on two primary, plausible biological activities for H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe:
-
Tyrosinase Inhibition: The presence of Tyrosine suggests a potential interaction with tyrosinase, a key enzyme in melanin synthesis. Peptides containing aromatic and hydrophobic residues have been shown to be effective tyrosinase inhibitors[6][7].
-
Antioxidant Activity: Aromatic amino acids like Tyrosine can act as radical scavengers, and the overall peptide structure can contribute to antioxidant capacity through various mechanisms[4][8].
This guide will systematically explore the SAR of this tetrapeptide by proposing a series of analog designs aimed at elucidating the contributions of each structural feature to these potential activities.
Synthesis and Characterization of the Parent Peptide: Acknowledging Complexity
The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe, a mixture of diastereomers, requires careful consideration of the synthetic strategy and subsequent analytical challenges.
Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the method of choice for its efficiency and ease of purification[9]. Both Fmoc and Boc protection strategies can be employed.
Experimental Protocol: Fmoc-Based SPPS of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe
-
Resin Selection and Loading: A 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that preserve the C-terminal methyl ester[10][11]. The first amino acid, Fmoc-DL-Val-OH, is loaded onto the resin.
-
Peptide Chain Elongation: The following amino acids are coupled sequentially: Fmoc-Gly-OH, Fmoc-DL-Ala-OH, and Fmoc-DL-Tyr(tBu)-OH. Each coupling cycle consists of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Coupling: Activation of the incoming Fmoc-amino acid with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma Pure) and reaction with the deprotected N-terminus on the resin-bound peptide.
-
-
C-Terminal Methyl Esterification and Cleavage: The peptide is cleaved from the resin with simultaneous C-terminal methyl esterification by treating the resin-bound peptide with a solution of anhydrous HCl in methanol (e.g., 0.2 M)[10][11]. This mild acidic condition cleaves the peptide from the 2-chlorotrityl resin while forming the methyl ester and removing the side-chain protecting group from Tyrosine.
-
Purification and Characterization: The crude peptide, which is a mixture of diastereomers, is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical HPLC to assess purity.
The Challenge of Diastereomers: Separation and Analysis
The use of DL-amino acids will result in a mixture of 2³ = 8 diastereomers. Complete separation of all diastereomers by conventional RP-HPLC is challenging due to their similar hydrophobicities[12].
Analytical Workflow: Characterization of Diastereomeric Mixture
Caption: Workflow for the purification and characterization of the diastereomeric peptide mixture.
For in-depth SAR studies, separation of the individual diastereomers is highly desirable. Chiral HPLC columns are the most effective tools for this purpose[13][14]. The separation can be optimized by varying the mobile phase composition and temperature.
Designing Analogs: A Systematic Approach to Unraveling SAR
To elucidate the SAR of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe, a series of analogs should be synthesized and evaluated. The following modifications are proposed to probe the importance of stereochemistry, amino acid side chains, and terminal modifications.
Probing Stereochemistry
The influence of D-amino acids on peptide structure and activity is profound, affecting secondary structure, stability, and receptor interactions[2][15][16]. A systematic replacement of each DL-amino acid with its corresponding L- and D-enantiomer will reveal the stereochemical requirements for activity.
| Analog Series 1: Stereochemistry | Rationale |
| H-L-Tyr -DL-Ala-Gly-DL-Val-OMe | Isolate the effect of L-Tyrosine. |
| H-D-Tyr -DL-Ala-Gly-DL-Val-OMe | Isolate the effect of D-Tyrosine. |
| H-DL-Tyr-L-Ala -Gly-DL-Val-OMe | Isolate the effect of L-Alanine. |
| H-DL-Tyr-D-Ala -Gly-DL-Val-OMe | Isolate the effect of D-Alanine. |
| H-DL-Tyr-DL-Ala-Gly-L-Val -OMe | Isolate the effect of L-Valine. |
| H-DL-Tyr-DL-Ala-Gly-D-Val -OMe | Isolate the effect of D-Valine. |
| H-L-Tyr-L-Ala-Gly-L-Val-OMe | All L-amino acid parent peptide for baseline. |
| H-D-Tyr-D-Ala-Gly-D-Val-OMe | All D-amino acid enantiomer for comparison. |
Investigating Side-Chain Contributions
The side chains of Tyrosine, Alanine, and Valine are key determinants of the peptide's interaction with its biological target.
| Analog Series 2: Side-Chain Modifications | Rationale |
| H-DL-Phe -DL-Ala-Gly-DL-Val-OMe | Replace Tyrosine with Phenylalanine to assess the importance of the hydroxyl group. |
| H-DL-Tyr-DL-Leu -Gly-DL-Val-OMe | Replace Alanine with Leucine to evaluate the effect of increased hydrophobicity. |
| H-DL-Tyr-DL-Ala-Gly-DL-Ile -OMe | Replace Valine with Isoleucine to probe the influence of side-chain branching. |
| H-DL-Tyr-DL-Ala-Ala -DL-Val-OMe | Replace Glycine with Alanine to investigate the impact of reduced flexibility. |
Evaluating Terminal Modifications
The N-terminal amine and C-terminal methyl ester can be modified to alter the peptide's charge, hydrophobicity, and stability.
| Analog Series 3: Terminal Modifications | Rationale |
| Ac -DL-Tyr-DL-Ala-Gly-DL-Val-OMe | N-terminal acetylation to remove the positive charge and increase stability. |
| H-DL-Tyr-DL-Ala-Gly-DL-Val-OH | C-terminal free acid to introduce a negative charge. |
| H-DL-Tyr-DL-Ala-Gly-DL-Val-NH₂ | C-terminal amide to remove the negative charge and increase stability. |
Biological Evaluation: Protocols for Uncovering Activity
The synthesized parent peptide and its analogs should be subjected to a battery of bioassays to determine their activity profiles.
Tyrosinase Inhibition Assay
This assay measures the ability of the peptides to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test peptides in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, add the test peptide at various concentrations.
-
Add the tyrosinase solution and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each peptide concentration. Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the enzyme activity). Kojic acid can be used as a positive control[7][17][18].
Antioxidant Activity Assays
A combination of assays should be used to evaluate the multifaceted antioxidant potential of the peptides.
4.2.1. DPPH Radical Scavenging Assay
This assay measures the ability of the peptides to donate a hydrogen atom to the stable DPPH radical.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a solution of DPPH in methanol and solutions of the test peptides.
-
Assay Procedure:
-
Mix the peptide solution with the DPPH solution.
-
Incubate in the dark at room temperature.
-
Measure the decrease in absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
4.2.2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of the peptides to scavenge the pre-formed ABTS radical cation.
Experimental Protocol: ABTS Assay
-
Reagent Preparation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate. Prepare solutions of the test peptides.
-
Assay Procedure:
-
Add the peptide solution to the ABTS radical cation solution.
-
Measure the decrease in absorbance at 734 nm after a specific incubation time.
-
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity[19]. Trolox is a common standard.
4.2.3. Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.
Experimental Protocol: CAA Assay
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Assay Procedure:
-
Load the cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with the test peptides.
-
Induce oxidative stress with a radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: Calculate the CAA value, which reflects the peptide's ability to prevent intracellular oxidation.
Receptor Binding Assays
Should a specific receptor target be identified, radioligand binding assays can be employed to determine the binding affinity of the peptides.
Workflow for a Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay to determine peptide affinity for a specific receptor.
Synthesizing the SAR: A Predictive Framework
Based on the outcomes of the biological evaluations of the analog series, a comprehensive SAR model for H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe can be constructed.
Expected Outcomes and Interpretations:
-
Stereochemistry: The activity of the all-L and all-D analogs, along with the single D-amino acid substitutions, will reveal if a specific stereochemistry at each position is preferred or if a mixture of diastereomers is advantageous. For instance, a D-amino acid at a particular position might induce a favorable β-turn that enhances binding to the target.
-
Tyrosine's Role: Comparison of the Tyrosine and Phenylalanine analogs will clarify the importance of the phenolic hydroxyl group. If the Phenylalanine analog is significantly less active, it would suggest that the hydroxyl group is crucial, possibly through hydrogen bonding with the target or by participating in redox reactions.
-
Hydrophobicity and Steric Effects: The activities of the Alanine, Leucine, Valine, and Isoleucine analogs will delineate the influence of side-chain size and hydrophobicity. An optimal balance of these properties is often required for effective binding.
-
Backbone Flexibility: The Glycine to Alanine substitution will indicate the role of conformational flexibility. Reduced activity in the Alanine analog would suggest that the flexibility imparted by Glycine is necessary for adopting an active conformation.
-
Terminal Modifications: The N-acetylated, C-terminal acid, and C-terminal amide analogs will demonstrate the impact of charge and hydrophobicity at the peptide's termini on its activity and potential for cellular uptake.
Conclusion and Future Directions
The tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe represents a fascinating and underexplored area of peptide science. Its inherent stereochemical complexity, combined with a functionally relevant amino acid sequence, makes it a prime candidate for SAR-driven drug discovery. This technical guide has provided a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this peptide and its analogs. The systematic approach outlined herein will enable researchers to dissect the contributions of each structural feature to its biological activity, paving the way for the rational design of more potent and stable peptide-based therapeutics. Future work should focus on the separation and individual testing of all diastereomers to gain a more granular understanding of the SAR, as well as in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.
References
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]
-
Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Retrieved from [Link]
- Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal, 342(Pt 2), 367–373.
- Taniguchi, M., & Hirasawa, K. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(12), e00397-19.
- Zheng, L., Zhao, Y., Dong, H., Su, G., & Zhao, M. (2021). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Foods, 10(12), 3097.
- Chen, H. M., Muramoto, K., Yamauchi, F., Fujimoto, K., & Nokihara, K. (1998). Antioxidative properties of histidine-containing peptides designed from peptide fragments found in the digests of a soybean protein. Journal of Agricultural and Food Chemistry, 46(1), 49–53.
-
LifeTein. (n.d.). D-amino acid peptides. Retrieved from [Link]
- Turner, R. A., Weber, R. J., & Lokey, R. S. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 12(8), 1852–1855.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 376–384.
- Yadav, N. C., & Distefano, M. D. (2011). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Organic Letters, 13(15), 4068–4071.
- Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 174–216). Royal Society of Chemistry.
- Elias, R. J., Kellerby, S. S., & Decker, E. A. (2008). Antioxidant activity of proteins and peptides. Critical Reviews in Food Science and Nutrition, 48(5), 430–441.
- Wang, L., Wang, C., Li, J., Wang, Z., & Wang, R. (2022). Advances on the Antioxidant Peptides from Nuts: A Narrow Review. Foods, 11(15), 2261.
- Mollica, A., Zengin, G., Locatelli, M., Stefanucci, A., & Macedonio, G. (2017). Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series. Medicinal Chemistry Research, 26(7), 1479–1487.
- Hong, S. Y., Park, T. G., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Research, 53(3), 256-263.
-
University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. Retrieved from [Link]
- Al-Salami, H., Butt, G., & Tucker, I. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? International Journal of Molecular Sciences, 22(22), 12513.
-
Li, X., Chen, Y., Zhang, Y., & Li, X. (2020). Antioxidant activities of peptides determined by ABTS assay, the results are expressed as the mean ± SEM. ResearchGate. Retrieved from [Link]
- Turner, R. A., Weber, R. J., & Lokey, R. S. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 12(8), 1852–1855.
-
Waters. (n.d.). Does waters have a column to separate peptide enantiomers or peptide diastereomers? - WKB51804. Retrieved from [Link]
-
ResearchGate. (2014). How can I separate two diastreomeric peptides with a reverse phase column? Retrieved from [Link]
- Zhang, H., He, J., Wang, J., & Li, X. (2023).
-
ElectronicsAndBooks. (n.d.). Synthesis of Peptides Containing C‑Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Retrieved from [Link]
- Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via C-terminal ester interconversion.
- Grießbach, T., Fiedler, M., Klussmann, S., & Hackenberger, C. P. R. (2019). β2-Homo-Amino Acid Scan of µ-Selective Opioid Tetrapeptide TAPP. Molecules, 24(18), 3290.
- Hu, Z. Z., Sha, X. M., Zhang, L., Tu, Z. C., & Wang, H. (2022). From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application. Frontiers in Nutrition, 9, 861642.
- Hu, Z. Z., Sha, X. M., Zhang, L., Tu, Z. C., & Wang, H. (2022). From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application. Frontiers in Nutrition, 9, 861642.
- De Vry, C. G., & Dautzenberg, F. M. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Methods in Molecular Biology, 552, 195–210.
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
- Boer, R., van Rijn, J., & van der Wagt, F. (2007). Novel peptides with tyrosinase inhibitory activity. Peptides, 28(9), 1826–1833.
- Ji, C., Li, Y., Li, J., & Li, J. (2022). Tyrosinase Inhibitory Peptides from Enzyme Hydrolyzed Royal Jelly: Production, Separation, Identification and Docking Analysis. Foods, 11(13), 1945.
-
ResearchGate. (n.d.). Tyrosinase inhibitory activity of synthetic peptides. Different... Retrieved from [Link]
- Vaudry, H., Chartrel, N., Conlon, J. M., Fournier, A., & Tonon, M. C. (1994). Skin Peptide Tyrosine-Tyrosine, a Member of the Pancreatic Polypeptide Family: Isolation, Structure, Synthesis, and Endocrine Activity. Endocrinology, 135(4), 1673–1680.
- Karim, R. M., & Ting, C. P. (2021).
- Boer, R., van Rijn, J., & van der Wagt, F. (2007). Novel peptides with tyrosinase inhibitory activity. Peptides, 28(9), 1826–1833.
-
Peptide Sciences. (n.d.). Buy Tesamorelin 5mg | 99% Purity (USA Made). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel peptides with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosinase Inhibitory Peptides from Enzyme Hydrolyzed Royal Jelly: Production, Separation, Identification and Docking Analysis [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 10. lib.ysu.am [lib.ysu.am]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. support.waters.com [support.waters.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application [frontiersin.org]
- 18. From Fish Scale Gelatin to Tyrosinase Inhibitor: A Novel Peptides Screening Approach Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Strategic Design of Synthetic Opioid Peptide Analogs: A Technical Guide to C-Terminal Modification with Valine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of potent and safer analgesics has driven extensive research into the modification of endogenous opioid peptides. These peptides, while offering high receptor selectivity, are often limited by poor metabolic stability and low bioavailability. This technical guide delves into a key strategy to overcome these limitations: the C-terminal modification of synthetic opioid peptide analogs, with a specific focus on the incorporation of a valine methyl ester. We will explore the scientific rationale behind this modification, provide a detailed hypothetical synthetic protocol, and outline a comprehensive pharmacological evaluation workflow. This guide is intended to serve as a practical resource for researchers in the field of opioid drug discovery, providing both foundational knowledge and actionable experimental designs.
Introduction: The Rationale for C-Terminal Modification of Opioid Peptides
Endogenous opioid peptides, such as enkephalins, endorphins, and dynorphins, are the body's natural pain relievers.[1][2] Their therapeutic potential, however, is hampered by rapid degradation by peptidases and poor penetration of the blood-brain barrier (BBB).[3] A primary strategy to enhance the drug-like properties of these peptides is chemical modification, with the C-terminus being a critical target for structural alterations.[3][4]
Modification of the C-terminal carboxyl group to an amide or an ester is a well-established approach to increase metabolic stability by protecting the peptide from carboxypeptidase-catalyzed hydrolysis.[3][4] Furthermore, such modifications can significantly influence the physicochemical properties of the peptide, including its lipophilicity, which is a key determinant of BBB permeability.[3]
The choice of a valine methyl ester as the C-terminal modification is a strategic one, based on the following principles:
-
Increased Lipophilicity: The esterification of the C-terminal carboxyl group with methanol increases the lipophilicity of the peptide, which can facilitate its passage across the BBB.[3]
-
Steric Hindrance: The bulky isopropyl side chain of the valine residue can provide steric hindrance, further protecting the C-terminal ester bond from enzymatic cleavage and potentially influencing receptor-ligand interactions.[5]
-
Conformational Constraints: The introduction of a specific amino acid ester at the C-terminus can impose conformational constraints on the peptide backbone, which may lead to a more favorable orientation for receptor binding and activation.[5]
This guide will use a hypothetical dermorphin analog, [D-Ala², Val-OMe⁵]-Dermorphin, to illustrate the principles and methodologies involved in the design and evaluation of synthetic opioid peptide analogs containing a C-terminal valine methyl ester. Dermorphin, a potent and selective µ-opioid receptor agonist, serves as an excellent scaffold for such modifications.[6][7][8][9][10]
Synthesis and Purification of [D-Ala², Val-OMe⁵]-Dermorphin
The synthesis of the target peptide can be achieved through a combination of solid-phase and solution-phase peptide synthesis techniques.
Solid-Phase Synthesis of the Protected Peptide Fragment
The protected peptide fragment, Boc-Tyr(tBu)-D-Ala-Gly-Phe-Val-OH, can be synthesized on a 2-chlorotrityl chloride resin using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add Fmoc-Val-OH and diisopropylethylamine (DIPEA) and agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Boc-Tyr(tBu)-OH) sequentially using a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of DIPEA in DMF. Monitor the completion of each coupling reaction using a Kaiser test.
-
Cleavage from Resin: After the final coupling, wash the resin thoroughly with DMF and DCM. Cleave the protected peptide from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM. Neutralize the filtrate with pyridine and concentrate under reduced pressure.
Solution-Phase Esterification
The C-terminal valine residue of the protected peptide fragment is then esterified with methanol in the solution phase.
Experimental Protocol: Solution-Phase Esterification
-
Reaction Setup: Dissolve the protected peptide fragment (Boc-Tyr(tBu)-D-Ala-Gly-Phe-Val-OH) in anhydrous methanol.
-
Esterification: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to the solution. Stir the reaction mixture at room temperature overnight.
-
Workup: Neutralize the reaction with a weak base, such as sodium bicarbonate solution, and extract the protected peptide ester into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
Deprotection and Purification
The final step involves the removal of all protecting groups and purification of the target peptide.
Experimental Protocol: Deprotection and Purification
-
Deprotection: Treat the protected peptide ester with a cleavage cocktail of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5, v/v/v) for 2-3 hours to remove the Boc and tBu protecting groups.
-
Purification: Precipitate the crude peptide with cold diethyl ether and collect by centrifugation. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product, [D-Ala², Val-OMe⁵]-Dermorphin, by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
Diagram: Synthetic Workflow
Caption: Synthetic workflow for [D-Ala², Val-OMe⁵]-Dermorphin.
In Vitro Pharmacological Evaluation
A comprehensive in vitro evaluation is crucial to determine the opioid receptor binding affinity, selectivity, and functional activity of the newly synthesized analog.
Opioid Receptor Binding Assays
Radioligand binding assays are performed to determine the affinity of the analog for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human µ, δ, or κ opioid receptors.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and increasing concentrations of the test compound ([D-Ala², Val-OMe⁵]-Dermorphin) or a reference compound (e.g., morphine, dermorphin).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether the analog acts as an agonist, antagonist, or partial agonist at the opioid receptors.
3.2.1. [³⁵S]GTPγS Binding Assay
This assay measures the ability of the analog to stimulate G-protein activation upon binding to the opioid receptor.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: Incubate the cell membranes with increasing concentrations of the test compound in the assay buffer.
-
Separation and Counting: Separate the bound and free [³⁵S]GTPγS by filtration and measure the radioactivity.
-
Data Analysis: Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values from the dose-response curves.
3.2.2. cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture cells expressing the opioid receptor of interest.
-
Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.
-
cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Determine the IC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.
Table 1: Hypothetical In Vitro Pharmacological Profile
| Compound | µ-OR Binding (Ki, nM) | δ-OR Binding (Ki, nM) | κ-OR Binding (Ki, nM) | [³⁵S]GTPγS (EC₅₀, nM) |
| Dermorphin | 0.5 | 50 | >1000 | 1.2 |
| [D-Ala², Val-OMe⁵]-Dermorphin | 1.0 | 100 | >1000 | 2.5 |
| Morphine | 2.0 | 200 | 500 | 5.0 |
Diagram: Opioid Receptor Signaling Pathways
Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.
In Vivo Pharmacological Evaluation
In vivo studies in animal models are essential to assess the analgesic efficacy, duration of action, and potential side effects of the synthetic opioid peptide analog.
Analgesic Activity Assays
Standard analgesic assays are used to evaluate the antinociceptive effects of the compound.
4.1.1. Hot Plate Test
This test measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.[11][12]
Experimental Protocol: Hot Plate Test
-
Animal Acclimation: Acclimate mice to the hot plate apparatus.
-
Baseline Measurement: Determine the baseline latency for each mouse to lick a hind paw or jump.
-
Drug Administration: Administer the test compound ([D-Ala², Val-OMe⁵]-Dermorphin) or a control (vehicle, morphine) via a relevant route (e.g., intravenous, subcutaneous, or oral).
-
Post-Treatment Measurement: Measure the response latency at various time points after drug administration.
-
Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED₅₀ (the dose that produces 50% of the maximum effect).
4.1.2. Tail-Flick Test
This test also measures the response to a thermal stimulus and is primarily a spinal reflex.
Experimental Protocol: Tail-Flick Test
-
Animal Acclimation: Acclimate mice or rats to the tail-flick apparatus.
-
Baseline Measurement: Determine the baseline latency for the animal to flick its tail away from a radiant heat source.
-
Drug Administration: Administer the test compound or a control.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points.
-
Data Analysis: Analyze the data as described for the hot plate test.
Assessment of Side Effects
It is crucial to evaluate the potential for common opioid-related side effects.
-
Respiratory Depression: Can be assessed by measuring blood gas levels or using whole-body plethysmography.
-
Gastrointestinal Transit: Can be measured using the charcoal meal test.
-
Tolerance and Dependence: Can be evaluated through repeated administration and subsequent naloxone-precipitated withdrawal studies.
Table 2: Hypothetical In Vivo Analgesic Profile (Hot Plate Test, s.c. administration)
| Compound | ED₅₀ (mg/kg) | Duration of Action (min) |
| Dermorphin | 0.05 | 60 |
| [D-Ala², Val-OMe⁵]-Dermorphin | 0.1 | 120 |
| Morphine | 5.0 | 90 |
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from the in vitro and in vivo evaluations will provide valuable insights into the structure-activity relationship of C-terminally modified opioid peptides. The introduction of the valine methyl ester is expected to enhance metabolic stability and potentially improve BBB penetration, leading to a prolonged duration of action in vivo, even if a slight decrease in in vitro potency is observed.[5]
Future studies could explore:
-
Varying the Ester Alkyl Group: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) to further modulate lipophilicity.
-
Different Amino Acid Esters: Investigating other amino acid esters at the C-terminus to probe the influence of side chain size and polarity on receptor interaction and pharmacokinetic properties.
-
Chiral Inversion: Synthesizing the analog with a D-valine methyl ester to assess the impact of stereochemistry on activity.
Conclusion
The strategic modification of synthetic opioid peptide analogs, such as the C-terminal incorporation of a valine methyl ester, represents a promising avenue for the development of novel analgesics with improved pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and pharmacological evaluation of such analogs. By systematically applying these methodologies, researchers can contribute to the discovery of safer and more effective opioid-based therapies for the management of pain.
References
- Wang, C. L., Ren, Y. K., Xiang, Q., Wang, Y., Gu, N., Lu, C., & Wang, R. (2013). Characterization of opioid activities of endomorphin analogs with C-terminal amide to hydrazide conversion. Neuropeptides, 47(5), 297-304.
- Perlikowska, R., & Janecka, A. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(11), 3183.
- Varamini, P., & Toth, I. (2013). Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain. Frontiers in pharmacology, 4, 155.
- Janecka, A., Perlikowska, R., & Fichna, J. (2017). Endomorphins: Promising Endogenous Opioid Peptides for the Development of Novel Analgesics. Neurosignals, 25(1), 77-87.
- Yamamoto, T., Nair, P., Vagner, J., Largent-Milnes, T., Davis, P., Ma, S. W., ... & Hruby, V. J. (2012). The biological activity and metabolic stability of peptidic bifunctional compounds that are opioid receptor agonists and neurokinin 1 receptor antagonists with a cystine moiety. Journal of medicinal chemistry, 55(17), 7675-7684.
- Darłak, K., Grzonka, Z., Janicki, P., Członkowski, A., & Gumułka, S. W. (1983). Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues. Journal of medicinal chemistry, 26(10), 1445-1447.
- Wang, C. L., Yao, J. L., Yu, Y., Wang, Y. Q., Guo, C., Wang, Y., ... & Wang, R. (2008). Structure-activity study of endomorphin-2 analogs with C-terminal modifications by NMR spectroscopy and molecular modeling. Bioorganic & medicinal chemistry, 16(12), 6415-6422.
- Janecka, A., Fichna, J., & Janecki, T. (2010). Engineering endomorphin drugs: state of the art. Current pharmaceutical design, 16(9), 1083-1092.
- Wilkes, B. C., & Schiller, P. W. (1995). Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence. International journal of peptide and protein research, 46(1), 47-55.
- Shiotani, Y., Kuraishi, Y., Takagi, H., & Yajima, H. (1982). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 287-291.
- Sasaki, Y., & Chiba, K. (2000). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chemical and Pharmaceutical Bulletin, 48(5), 703-706.
- Elmagbari, N. O., Kennedy, R. T., & Husbands, S. M. (2023). Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples. Journal of Medicinal Chemistry, 66(18), 12694-12705.
- Piekielna, J., De Marco, R., Gentilucci, L., Artali, R., Szymański, P., Kluczyk, A., ... & Janecka, A. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β 3-Lysine. Molecules, 26(24), 7545.
- Toma, F., Dive, V., Fermandjian, S., Darlak, K., & Grzonka, Z. (1985). Preferred Solution and Calculated Conformations of Dermorphin and Analysis of Structure-Conformation-Activity Relationships in the Series [Alan]-dermorphin. Biopolymers, 24(12), 2417-2430.
- Lu, Z., & Xu, J. (2021). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. Molecules, 26(7), 2064.
- Piekielna-Ciesielska, J., De Marco, R., Szymański, P., Cerlesi, M. C., Calo', G., Kluczyk, A., ... & Janecka, A. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β-Amino Acids. International Journal of Molecular Sciences, 22(23), 12797.
- de Castiglione, R., & Rossi, A. C. (1985). Structure-activity relationships of dermorphin synthetic analogues. Peptides, 6, 117-125.
- Melzack, R. (1990). The tragedy of needless pain. Scientific American, 262(2), 27-33.
- Li, G., & Chang, K. J. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. ACS chemical neuroscience.
- Akgün, E., & Loh, H. H. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences, 117(21), 11241-11242.
- Le, T., & Le, T. (2021). Design, synthesis, and preliminary evaluation of a potential synthetic opioid rescue agent. ACS omega, 6(32), 20976-20986.
- Pathan, H., & Williams, J. (2012). Basic opioid pharmacology. Advanced Opioid Pharmacology, 1-10.
- Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., & Christie, M. J. (2013). The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder. Pharmacological reviews, 65(1), 223-258.
- Medbullets. (2022, August 12).
- Melior Discovery. (n.d.).
- Kulkarni, S. K. (2009). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of clinical and diagnostic research: JCDR, 3(4), 1735.
- Asian Journal of Research in Chemistry. (2018). Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry, 11(2), 345-348.
Sources
- 1. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity study of endomorphin-2 analogs with C-terminal modifications by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferred solution and calculated conformations of dermorphin and analysis of structure-conformation-activity relationships in the series [Alan]-dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Comparative Analysis of Opioid Peptides: Dermorphin, Deltorphin, and the Synthetic Analogue Tyr-Ala-Gly-Val
Executive Summary
The landscape of opioid pharmacology is dominated by the pursuit of potent analgesics with minimized adverse effects. Nature has provided remarkable starting points in the form of dermorphin and deltorphin, heptapeptides isolated from amphibian skin, which exhibit extraordinary potency and selectivity for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), respectively.[1][2][3] Their unique structures, featuring a D-amino acid at the second position, confer significant resistance to enzymatic degradation and are critical for their high-affinity interactions.[3][4] This guide provides an in-depth comparative analysis of these two archetypal peptides against a synthetic tetrapeptide, Tyr-Ala-Gly-Val. While dermorphin and deltorphin serve as highly selective benchmarks, the analysis of Tyr-Ala-Gly-Val, which possesses the canonical N-terminal tyrosine but lacks the D-amino acid substitution, allows us to explore the fundamental principles of structure-activity relationships (SAR) in opioid peptide design. We will dissect their structural differences, predict their receptor binding and functional profiles, and provide detailed, field-proven protocols for their empirical characterization. This document is intended for researchers and drug development professionals seeking to understand and exploit the nuances of opioid peptide pharmacology.
Introduction: The Opioid Peptide Families
Opioid peptides are a class of endogenous and exogenous molecules that modulate a wide range of physiological processes, most notably pain, by interacting with opioid receptors: primarily the µ (mu), δ (delta), and κ (kappa) receptors.[5] These receptors are Class A G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory Gαi/o proteins.[6] This coupling initiates a signaling cascade that includes the inhibition of adenylyl cyclase, reduction of intracellular cyclic AMP (cAMP), modulation of ion channels, and other downstream effects.[5]
-
Dermorphins: A family of peptides first isolated from the skin of South American frogs of the Phyllomedusa genus.[2][7] The archetypal dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a highly potent and selective MOR agonist, reported to be 30-40 times more potent than morphine.[2][8]
-
Deltorphins: Also discovered in Phyllomedusa skin, this family includes peptides like deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) and deltorphin II.[3][4][9] They are distinguished by their exceptional affinity and selectivity for the DOR.[10][11]
-
Synthetic Analogues (e.g., Tyr-Ala-Gly-Val): The development of synthetic opioid peptides is a cornerstone of modern medicinal chemistry. By systematically altering the amino acid sequence, chemists can probe the SAR, enhance stability, and improve blood-brain barrier penetration.[12][13] The tetrapeptide Tyr-Ala-Gly-Val represents a foundational structure, containing the essential Tyr¹ pharmacophore but lacking the D-amino acid modification seen in its natural counterparts. Its characterization serves as a valuable exercise in understanding the determinants of opioid receptor affinity and selectivity.
Structural and Mechanistic Comparison
The biological activity of these peptides is intrinsically linked to their primary and secondary structures. The common N-terminal motif, Tyr-D-Xaa-Phe, is considered crucial for activating both mu and delta receptors, while the C-terminal sequence is primarily responsible for conferring receptor selectivity.[4][11]
Structure-Activity Relationship (SAR)
The N-terminal tyrosine residue is the universal pharmacophore for opioid peptides, with its phenolic hydroxyl group and protonated amine being critical for receptor binding. The key differentiator for dermorphin and deltorphin is the D-amino acid at position 2 (D-Ala or D-Met). This configuration is not encoded by the standard genetic code and results from a unique post-translational modification.[2] Its presence serves two primary functions:
-
Conformational Constraint: It induces a specific turn structure in the peptide backbone, which is optimal for fitting into the receptor's binding pocket.
-
Enzymatic Stability: It protects the critical Tyr¹-Xaa² peptide bond from cleavage by aminopeptidases, dramatically increasing the peptide's biological half-life.[13]
In contrast, Tyr-Ala-Gly-Val contains a standard L-Alanine at position 2. This makes the Tyr-Ala bond highly susceptible to enzymatic degradation, suggesting a much shorter duration of action in vivo. Furthermore, the absence of the D-amino acid-induced turn implies that it may adopt a different, likely less favorable, conformation for high-affinity receptor binding.
| Peptide | Sequence | Key Structural Features |
| Dermorphin | H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ | Heptapeptide, D-amino acid at position 2, C-terminal amidation.[2] |
| Deltorphin I | H-Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂ | Heptapeptide, D-amino acid at position 2, C-terminal amidation.[9] |
| Tyr-Ala-Gly-Val | H-Tyr-L-Ala -Gly-Val-OH | Tetrapeptide, L-amino acid at position 2, free C-terminal carboxylate. |
Table 1: Comparison of the primary structures of dermorphin, deltorphin I, and Tyr-Ala-Gly-Val.
Receptor Binding and Selectivity
Dermorphin and deltorphin are exemplars of receptor selectivity. Dermorphin binds to the MOR with high affinity, while deltorphin shows profound selectivity for the DOR.[1][11][14] This selectivity is attributed to the distinct amino acid compositions of their C-terminal tails. The shorter Tyr-Ala-Gly-Val sequence lacks these C-terminal determinants, making its selectivity profile unpredictable without empirical testing. However, based on known SAR, tetrapeptides derived from dermorphin's N-terminus tend to retain MOR activity.[15][16]
| Peptide | µ-Receptor (MOR) Ki (nM) | δ-Receptor (DOR) Ki (nM) | κ-Receptor (KOR) Ki (nM) | Selectivity |
| Dermorphin | ~0.3 - 1.5[1][14] | >1000[1] | >1000[1] | Highly µ-selective |
| Deltorphin I | >1000[1] | ~0.2 - 1.0[1][11] | >1000[1] | Highly δ-selective |
| Tyr-Ala-Gly-Val | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Table 2: Comparative receptor binding affinities (Ki) for dermorphin and deltorphin. Lower Ki values indicate higher affinity. The profile for Tyr-Ala-Gly-Val must be determined experimentally.
Signal Transduction Pathway
Upon agonist binding, both MOR and DOR undergo a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The Gαi-GTP and Gβγ subunits then dissociate to modulate downstream effectors. The primary pathway involves the inhibition of adenylyl cyclase by Gαi-GTP, leading to a decrease in intracellular cAMP levels.[6][17] This fundamental mechanism is expected to be conserved for all three peptides, assuming they act as agonists.
Caption: Canonical Gi/o signaling pathway for opioid receptor agonists.
Experimental Protocols for Characterization
To empirically compare these peptides, a series of standard pharmacological assays are required. We present here the essential protocols, explaining the causality behind key steps.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala-Gly-Val
The synthesis of Tyr-Ala-Gly-Val is readily achieved using Fmoc-based SPPS.[18] This method builds the peptide sequentially on a solid resin support, allowing for easy purification by simple filtration after each step.
Methodology:
-
Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. The Wang resin is chosen as it will yield a C-terminal carboxylic acid upon cleavage. Swell the resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Valine using a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Coupling (Glycine): Activate the next amino acid, Fmoc-Gly-OH, using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated mixture to the resin to form the Gly-Val peptide bond. A Kaiser test can confirm the completion of the reaction (a positive test indicates free amines).
-
Repeat Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps sequentially for Fmoc-Ala-OH and finally for Fmoc-Tyr(tBu)-OH. The tyrosine side chain is protected with a tert-Butyl (tBu) group to prevent side reactions.
-
Cleavage and Deprotection: Once the full tetrapeptide is assembled, cleave it from the resin and remove the side-chain protecting group (tBu on Tyr) simultaneously using a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Purification & Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., ESI-MS).[18]
Receptor Affinity: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for a receptor by measuring how effectively it competes with a radiolabeled ligand of known high affinity.[19][20]
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest (e.g., HEK293-MOR cells) to create a membrane preparation.[21]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR), and varying concentrations of the test peptide (dermorphin, deltorphin, or Tyr-Ala-Gly-Val).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[19]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement versus the log concentration of the test peptide to determine the IC₅₀ (the concentration of peptide that inhibits 50% of specific binding). Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Functional Activity: [³⁵S]GTPγS Binding Assay
This functional assay directly measures G-protein activation following receptor stimulation.[22][23] It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist-induced receptor activation.[24] This provides a measure of agonist potency (EC₅₀) and efficacy (Emax).
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and a fixed concentration of GDP. The GDP is crucial as it occupies the G-protein binding site in the basal state; its displacement by [³⁵S]GTPγS is the event being measured.[25]
-
Reaction Mixture: In a multi-well plate, combine receptor-expressing membranes, varying concentrations of the test peptide, and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay.[23]
-
Quantification: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound (as a percentage of the maximal response to a known full agonist) against the log concentration of the test peptide. A sigmoidal curve fit will yield the EC₅₀ (potency) and Emax (efficacy) values.
| Peptide | Receptor | Assay | Potency (EC₅₀, nM) | Efficacy (% of Full Agonist) |
| Dermorphin | MOR | GTPγS | To Be Determined | To Be Determined |
| Deltorphin I | DOR | GTPγS | To Be Determined | To Be Determined |
| Tyr-Ala-Gly-Val | MOR/DOR | GTPγS | To Be Determined | To Be Determined |
Table 3: Representative data table for summarizing functional activity from a GTPγS binding assay. Values are placeholders and must be determined experimentally.
Functional Activity: Adenylyl Cyclase Inhibition Assay
This assay measures a key downstream consequence of Gi/o activation: the inhibition of cAMP production.[26]
Methodology:
-
Cell Culture: Use whole cells expressing the receptor of interest (e.g., HEK293-DOR).
-
Pre-treatment: Incubate the cells with varying concentrations of the test peptide.
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells. This elevates cAMP levels. The degree to which the opioid agonist can suppress this forskolin-stimulated cAMP production is the measure of its inhibitory effect.[6]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.[26]
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test peptide to determine the IC₅₀ value.
Conclusion and Future Directions
Dermorphin and deltorphin represent nature's solution to achieving highly potent and selective opioid receptor modulation. Their D-amino acid-containing structures provide invaluable lessons in peptide drug design, emphasizing the importance of conformational pre-organization and metabolic stability. The synthetic tetrapeptide Tyr-Ala-Gly-Val, while structurally simpler, serves as a crucial tool for dissecting the foundational elements of opioid peptide activity.
By employing the systematic experimental approach outlined in this guide—from synthesis and binding assays to functional characterization of G-protein activation and downstream signaling—researchers can precisely define the pharmacological profile of novel peptide candidates like Tyr-Ala-Gly-Val. The anticipated results would likely show that while Tyr-Ala-Gly-Val may possess some MOR affinity, its potency and in vivo efficacy would be significantly lower than that of dermorphin due to its L-amino acid configuration and lack of a selectivity-conferring C-terminus. This comparative approach not only allows for the ranking of new compounds against established benchmarks but also deepens our fundamental understanding of the molecular determinants of opioid receptor pharmacology, paving the way for the rational design of next-generation analgesics.
References
- Benchchem. (n.d.). A Head-to-Head Comparison of Deltorphin and Dermorphin: Mu vs. Delta Opioid Receptor Activity.
-
Wikipedia. (2023, December 2). Deltorphin. Retrieved from [Link]
-
Wikipedia. (2024, January 14). Dermorphin. Retrieved from [Link]
-
R Discovery. (2020, September 26). Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay. Retrieved from [Link]
-
Abbiotec. (n.d.). Dermorphin Peptide. Retrieved from [Link]
-
Cocer Peptides Co., Ltd. (n.d.). Dermorphin 5mg from China manufacturer. Retrieved from [Link]
-
Wikipedia. (2023, April 29). Deltorphin I. Retrieved from [Link]
-
Vervoon, A., & Kars, M. (2018). Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation. Journal of Pain Research, 11, 2977–2984. Retrieved from [Link]
-
Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]
-
Wouters, J., et al. (1990). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 40(1), 157-163. Retrieved from [Link]
-
D'Agostino, C., et al. (1990). Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor. European Journal of Biochemistry, 189(3), 625-635. Retrieved from [Link]
-
Erspamer, V., et al. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. Proceedings of the National Academy of Sciences, 86(13), 5188-5192. Retrieved from [Link]
-
Zhang, Y., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 15(28), 11097-11104. Retrieved from [Link]
-
Ghelardini, C., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Neuroscience, 159(4), 1365-1373. Retrieved from [Link]
-
ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... Retrieved from [Link]
-
Erspamer, V., et al. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. Proceedings of the National Academy of Sciences of the United States of America, 86(13), 5188–5192. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). δ receptor | Opioid receptors. Retrieved from [Link]
-
Li, J. G., et al. (2006). Adenylyl cyclase type 5 (AC5) is an essential mediator of morphine action. Proceedings of the National Academy of Sciences, 103(10), 3908-3913. Retrieved from [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489-508. Retrieved from [Link]
-
Schoffelmeer, A. N., Hogenboom, F., & Mulder, A. H. (1987). Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors. Naunyn-Schmiedeberg's archives of pharmacology, 335(3), 278–284. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Kilts, J. D., et al. (2002). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Journal of pharmacological and toxicological methods, 48(3), 191-203. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Janecka, A., Perlikowska, R., & Fichna, J. (2011). Opioid Peptides: Potential for Drug Development. Current pharmaceutical design, 17(32), 3585-3592. Retrieved from [Link]
-
Audet, N., et al. (2021). Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation. ACS Pharmacology & Translational Science, 4(5), 1633-1646. Retrieved from [Link]
-
Dooley, C. T., et al. (1994). An all D-amino acid opioid peptide with central analgesic activity from a combinatorial library. Science, 266(5193), 2019-2022. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine. Retrieved from [Link]
-
Kelly, E., Conibear, A., & Henderson, G. (2023). Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology, 63, 429-452. Retrieved from [Link]
-
Fichna, J., & Janecka, A. (2017). Analgesic Peptides: From Natural Diversity to Rational Design. Pharmaceuticals, 10(1), 24. Retrieved from [Link]
-
Broccardo, M., et al. (1981). Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin. British journal of pharmacology, 73(3), 625–631. Retrieved from [Link]
-
Lee, Y. S., & Lee, C. W. (2019). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 24(16), 2981. Retrieved from [Link]
-
Parada-Castro, B., et al. (2021). An overview of opioid peptides: Their sources and molecular sequences. Journal of Applied Biomedicine, 19(3), 135-146. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Synthetic peptides. Retrieved from [Link]
-
Vedantu. (n.d.). Show all the steps involved in the solid-phase synthesis of the tripeptide Val-Phe-Gly. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous-flow synthesis of Leu-Ala-Gly-Val. Retrieved from [Link]
-
Li, Y., et al. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Journal of Agricultural and Food Chemistry, 71(40), 14597-14605. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dermorphin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pnas.org [pnas.org]
- 7. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbiotec.com [abbiotec.com]
- 9. Deltorphin I - Wikipedia [en.wikipedia.org]
- 10. Deltorphin - Wikipedia [en.wikipedia.org]
- 11. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opioid Peptides: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.researcher.life [discovery.researcher.life]
Application Note & Protocol: Determining the Solubility of Tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl in Organic Solvents
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on determining the solubility of the custom tetrapeptide, H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl. Given the absence of published solubility data for this specific molecule, this guide furnishes the foundational principles, a detailed experimental protocol, and a framework for data interpretation. The methodologies described herein are designed to be robust and adaptable, ensuring the generation of reliable and reproducible solubility data critical for applications ranging from peptide synthesis and purification to formulation and in vitro screening.
Introduction: The Critical Role of Solubility
The solubility of a peptide is a fundamental physicochemical property that dictates its utility in nearly every stage of research and development. From ensuring homogeneity during a chemical reaction to achieving therapeutic concentrations in a formulation, understanding a peptide's behavior in various solvents is paramount. Poorly characterized solubility can lead to significant experimental artifacts, failed reactions, and misleading biological data.
The target peptide, H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl , possesses distinct structural features that will govern its solubility profile:
-
Peptide Backbone: The four amino acid residues create a backbone with hydrogen bond donors (N-H) and acceptors (C=O), predisposing it to solubility in polar, hydrogen-bonding solvents.
-
Amino Acid Side Chains: The molecule incorporates a range of polarities:
-
Tyrosine (Tyr): A bulky, aromatic, and polar phenolic side chain.
-
Alanine (Ala) & Glycine (Gly): Small, non-polar, and flexible residues.
-
Valine (Val): A bulky and hydrophobic aliphatic side chain.
-
-
Termini Modifications:
-
N-Terminus (H-): A free amino group, which is protonated in the hydrochloride salt form (-NH3+), significantly enhancing polarity and favoring solubility in polar protic solvents.
-
C-Terminus (-OMe): A methyl ester cap that removes the negative charge of a free carboxylate, thereby increasing its hydrophobicity relative to the zwitterionic form.
-
-
Counter-ion (HCl): The hydrochloride salt form generally increases solubility in polar solvents compared to the free base form.
This guide will walk you through a systematic approach to experimentally determine the solubility of this peptide.
Predicting Solubility: A Theoretical Framework
Before embarking on experimental work, a theoretical assessment can guide solvent selection. The principle of "like dissolves like" is the primary guiding factor. The peptide's overall character is a composite of its polar (Tyr phenol, protonated N-terminus, backbone amides) and non-polar (Val, Ala, Gly side chains, C-terminal methyl ester) features.
Logical Relationship: Factors Influencing Peptide Solubility
Caption: Factors governing peptide solubility.
Expected Solubility Trends:
-
High Solubility: Expected in highly polar protic solvents like Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) due to their ability to solvate the charged N-terminus and form hydrogen bonds with the peptide backbone.
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity like Acetonitrile (ACN) or Isopropanol (IPA).
-
Insoluble: Expected in non-polar aprotic solvents like Hexanes, Toluene, or Diethyl Ether, which cannot effectively solvate the polar and charged portions of the molecule.
Experimental Protocol: Quantitative Solubility Determination
This protocol details a reliable "shake-flask" method, a gold-standard approach for determining thermodynamic solubility.
Materials & Equipment
-
Peptide: H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl (ensure purity is characterized, e.g., >95% by HPLC).
-
Solvents: High-purity (e.g., HPLC grade) organic solvents. Suggested starting set: DMSO, DMF, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Equipment:
-
Analytical balance (readable to at least 0.01 mg).
-
2.0 mL glass vials with screw caps (PTFE-lined).
-
Vortex mixer.
-
Thermostatic orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C).
-
Centrifuge capable of handling vials (e.g., >10,000 x g).
-
Calibrated pipettes.
-
Syringe filters (0.22 µm, ensure compatibility with solvents).
-
HPLC system with a UV detector (or a UV-Vis spectrophotometer).
-
Experimental Workflow
The workflow is designed to create a saturated solution, separate undissolved solid, and then quantify the dissolved peptide concentration.
Diagram: Experimental Workflow for Solubility Measurement
Caption: Step-by-step workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Standard Curve: a. Prepare a high-concentration stock solution of the peptide in a solvent in which it is freely soluble (e.g., DMSO). b. Perform a serial dilution to create a set of at least 5 standards of known concentration. c. Analyze these standards by HPLC-UV (monitoring at the absorbance maximum of Tyrosine, ~275-280 nm) or UV-Vis spectroscopy. d. Plot the instrument response (e.g., peak area) versus concentration and perform a linear regression. The resulting equation (y = mx + c) is essential for quantifying the unknown samples. Ensure the R² value is >0.99.
-
Sample Preparation: a. Tare a 2.0 mL glass vial on the analytical balance. b. Add an excess amount of the peptide (e.g., ~5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment. Record the exact mass. c. Add a precise volume of the test solvent (e.g., 1.0 mL). d. Cap the vial tightly and vortex vigorously for 1 minute.
-
Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Allow the suspension to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Sample Clarification: a. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. b. Carefully draw the supernatant using a pipette, being cautious not to disturb the pellet. c. For an extra level of certainty, filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. This removes any remaining microscopic particulates.
-
Quantification: a. Based on the expected solubility, dilute the clarified supernatant with a suitable solvent (typically the mobile phase for HPLC) to fall within the linear range of your standard curve. b. Analyze the diluted sample using the same HPLC/UV-Vis method as the standards. c. Calculate the concentration in the diluted sample using the standard curve equation. d. Multiply this concentration by the dilution factor to determine the final solubility concentration in the original solvent.
Data Reporting and Interpretation
Solubility should be reported in standard units such as mg/mL or mmol/L. It is crucial to also report the temperature at which the measurement was made.
| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) at 25°C | Classification |
| Dimethyl Sulfoxide (DMSO) | 47 | [Enter Experimental Data] | e.g., Very Soluble |
| Dimethylformamide (DMF) | 37 | [Enter Experimental Data] | e.g., Freely Soluble |
| Methanol (MeOH) | 33 | [Enter Experimental Data] | e.g., Soluble |
| Acetonitrile (ACN) | 36 | [Enter Experimental Data] | e.g., Sparingly Soluble |
| Tetrahydrofuran (THF) | 7.5 | [Enter Experimental Data] | e.g., Slightly Soluble |
| Dichloromethane (DCM) | 9.1 | [Enter Experimental Data] | e.g., Very Slightly Soluble |
| Hexanes | 1.9 | [Enter Experimental Data] | e.g., Insoluble |
Table for researchers to populate with their experimentally determined data. Classification can be based on USP/Ph. Eur. standards.
Conclusion and Best Practices
This document outlines a robust framework for the experimental determination of the solubility of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl. By combining a theoretical understanding of its molecular structure with a meticulous experimental protocol, researchers can generate the high-quality data needed to advance their projects.
Key Best Practices:
-
Purity First: Always use peptide of the highest possible purity to avoid misleading results.
-
Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the equilibration phase.
-
Equilibrium is Key: Do not rush the equilibration step. 24-48 hours is standard for ensuring thermodynamic solubility is measured, not a kinetically trapped state.
-
Validate Your Method: Always run a blank (solvent only) and quality controls to ensure the analytical method is performing as expected.
By adhering to these principles and protocols, any researcher can confidently and accurately characterize the solubility of this, or any other, novel peptide.
References
-
Shake-Flask Method for Solubility Determination. (ICH Harmonised Tripartite Guideline Q6B). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]
-
Principles of Solubility. (Chapter on Solubility in Martin's Physical Pharmacy and Pharmaceutical Sciences). Lippincott Williams & Wilkins.[Link]
Application Notes and Protocols for the Solution-Phase Synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
<
Abstract
This document provides a comprehensive guide for the solution-phase synthesis of the tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl. Designed for researchers, scientists, and professionals in drug development, these application notes offer a detailed, step-by-step protocol, underpinned by a robust scientific rationale for each procedural choice. The synthesis strategy employs a classical solution-phase approach, utilizing Boc (tert-butoxycarbonyl) for N-terminal protection and a methyl ester for C-terminal protection. This guide emphasizes practical insights, troubleshooting, and the chemical principles governing peptide bond formation, protecting group strategy, and final purification to ensure a high-purity final product.
Introduction
Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the creation of peptides for a vast array of applications, including drug discovery, proteomics, and biomaterials science.[1] While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis remains highly relevant, particularly for the large-scale production of smaller peptides and when specific purification strategies for intermediates are desired.[1]
This guide details the synthesis of the tetrapeptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl, a model sequence that illustrates key principles of solution-phase peptide chemistry. The synthesis is conducted in a stepwise manner, starting from the C-terminus and extending towards the N-terminus.[2] This approach involves the sequential coupling of N-terminally protected amino acids to the free amino group of the growing peptide chain.[3]
The chosen protecting group strategy is central to the success of the synthesis. The tert-butoxycarbonyl (Boc) group is employed for the temporary protection of the α-amino groups.[4] The Boc group is stable under the coupling conditions but can be readily removed with mild acid, typically trifluoroacetic acid (TFA).[4][5] The C-terminal valine is protected as a methyl ester, which is stable throughout the synthesis and can be deprotected under specific conditions if the free acid is required.[6][7] The phenolic hydroxyl group of tyrosine is protected with a benzyl (Bzl) group to prevent side reactions during coupling steps.[8][9]
Synthetic Strategy Overview
The synthesis will proceed via a stepwise elongation of the peptide chain, starting from H-DL-Val-OMe.HCl. Each coupling cycle will consist of two main steps:
-
Deprotection: Removal of the N-terminal Boc group to liberate a free amine.
-
Coupling: Formation of the amide bond between the newly deprotected amine and the carboxyl group of the incoming N-Boc protected amino acid.[10]
This cycle is repeated until the full tetrapeptide sequence is assembled. The final step involves the deprotection of the N-terminal Boc group and the tyrosine side chain, followed by purification of the target tetrapeptide hydrochloride salt.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl.
Materials and Reagents
A comprehensive list of necessary reagents and their properties is provided below. It is crucial to use high-purity reagents and anhydrous solvents to minimize side reactions and ensure high coupling efficiency.
| Reagent | Abbreviation | Molecular Weight ( g/mol ) | Purpose | Key Considerations |
| Boc-DL-Tyrosine(Bzl)-OH | Boc-DL-Tyr(Bzl)-OH | 371.43 | Protected amino acid | Phenolic OH is protected to prevent side reactions.[11] |
| Boc-DL-Alanine-OH | Boc-DL-Ala-OH | 189.21 | Protected amino acid | Standard protected amino acid. |
| Boc-Glycine-OH | Boc-Gly-OH | 175.18 | Protected amino acid | Standard protected amino acid. |
| H-DL-Valine methyl ester hydrochloride | H-DL-Val-OMe.HCl | 167.64 | C-terminal starting material | Commercially available. |
| Dicyclohexylcarbodiimide | DCC | 206.33 | Coupling agent | Forms insoluble DCU byproduct.[12] |
| 1-Hydroxybenzotriazole | HOBt | 135.13 | Racemization suppressant | Minimizes racemization during coupling.[13] |
| N-Methylmorpholine | NMM | 101.15 | Base | Neutralizes hydrochloride salts. |
| Trifluoroacetic acid | TFA | 114.02 | Deprotection agent for Boc group | Use in a well-ventilated fume hood. Corrosive.[14] |
| Dichloromethane | DCM | 84.93 | Solvent | Anhydrous grade is essential. |
| N,N-Dimethylformamide | DMF | 73.09 | Solvent | Anhydrous grade is essential. |
| Palladium on Carbon (10%) | Pd/C | - | Catalyst for hydrogenolysis | Handle with care; potentially pyrophoric. |
| Hydrogen gas | H₂ | 2.02 | Reducing agent for deprotection | Use in a properly equipped hydrogenation apparatus. |
| Hydrochloric acid in Dioxane (4M) | HCl/Dioxane | - | For final salt formation | Corrosive and moisture-sensitive. |
Experimental Protocols
Synthesis of Boc-Gly-DL-Val-OMe (Dipeptide)
-
Preparation: In a round-bottom flask, dissolve H-DL-Val-OMe.HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add NMM (1.1 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve Boc-Gly-OH (1.05 eq) and HOBt (1.05 eq) in anhydrous DMF. Cool to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Coupling: Filter the cold solution from the activation step to remove the DCU precipitate directly into the flask containing the neutralized H-DL-Val-OMe. Rinse the filter with a small amount of cold DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove any further DCU precipitate. Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.
Synthesis of H-Gly-DL-Val-OMe.TFA (Dipeptide Deprotection)
-
Deprotection: Dissolve the purified Boc-Gly-DL-Val-OMe in a 1:1 mixture of TFA and DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA. The resulting product, H-Gly-DL-Val-OMe.TFA, is typically used in the next step without further purification.
Synthesis of Boc-DL-Ala-Gly-DL-Val-OMe (Tripeptide)
This step follows the same general procedure as the dipeptide synthesis (Section 4.1), using H-Gly-DL-Val-OMe.TFA as the amino component and Boc-DL-Ala-OH as the N-protected amino acid. An additional equivalent of NMM will be required to neutralize the trifluoroacetate salt.
Synthesis of H-DL-Ala-Gly-DL-Val-OMe.TFA (Tripeptide Deprotection)
This deprotection follows the procedure outlined in Section 4.2, starting with Boc-DL-Ala-Gly-DL-Val-OMe.
Synthesis of Boc-DL-Tyr(Bzl)-DL-Ala-Gly-DL-Val-OMe (Tetrapeptide)
This coupling step follows the procedure in Section 4.1, using H-DL-Ala-Gly-DL-Val-OMe.TFA and Boc-DL-Tyr(Bzl)-OH.
Final Deprotection and Salt Formation of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
-
Benzyl Group Removal: Dissolve the protected tetrapeptide, Boc-DL-Tyr(Bzl)-DL-Ala-Gly-DL-Val-OMe, in methanol. Add a catalytic amount of 10% Pd/C.
-
Hydrogenolysis: Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Boc Group Removal and Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) and add an excess of 4M HCl in dioxane.
-
Precipitation and Isolation: The hydrochloride salt of the final tetrapeptide will precipitate. The precipitate can be collected by filtration or centrifugation, washed with cold diethyl ether, and dried under vacuum.
Purification and Characterization
The final crude peptide will likely contain impurities from the synthesis, including deletion sequences and by-products from the deprotection steps.[15]
Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides.[15][16]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
-
Detection: UV detection at 220 nm is used to monitor the peptide bonds.[16]
-
Procedure: The crude peptide is dissolved in a minimal amount of the aqueous mobile phase, filtered, and injected onto the HPLC column. Fractions are collected and analyzed for purity. Pure fractions are pooled and lyophilized to obtain the final product as a white powder.[15]
Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized tetrapeptide.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and purity of the final product.
-
Analytical HPLC: To determine the final purity of the peptide.[16]
Discussion and Key Considerations
Choice of Coupling Reagents
DCC in combination with HOBt is a classic and effective coupling cocktail.[12] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group.[10] HOBt is crucial for suppressing racemization, a common side reaction, especially with activated amino acids.[13] The primary drawback of DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which must be carefully removed by filtration.[17] Alternative water-soluble carbodiimides like EDC can be used to simplify work-up procedures.[1]
Protecting Group Strategy
The orthogonal protecting group strategy employed here is fundamental to the success of the synthesis. The acid-labile Boc group is removed at each step, while the benzyl ether on the tyrosine side chain and the C-terminal methyl ester remain intact until the final deprotection steps.[18] The benzyl group is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis.[19] This differential stability allows for selective deprotection and controlled elongation of the peptide chain.
Racemization
The use of DL-amino acids in this synthesis protocol means that diastereomers will be formed at each coupling step. If a stereochemically pure peptide is desired, the corresponding L- or D-amino acids should be used, and strict adherence to racemization-suppressing conditions (e.g., use of HOBt, low temperatures) is critical.[17]
Conclusion
The solution-phase synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl, as detailed in these application notes, provides a robust and instructive example of classical peptide chemistry. By carefully following the outlined protocols and understanding the underlying chemical principles, researchers can successfully synthesize this and other similar peptides. The flexibility of solution-phase synthesis allows for the purification of intermediates, which can be advantageous for ensuring the purity of the final product. This guide serves as a valuable resource for scientists and professionals engaged in the art and science of peptide synthesis.
References
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
-
Barany, G., & Barany, F. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters, 14(21), 5492-5495. [Link]
-
Wikipedia. (2024, May 22). Peptide synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Barany, G., & Barany, F. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters, 14(21). [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
Gao, X., Pellois, J. P., Kim, Y., & Zhang, H. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. The Journal of Organic Chemistry, 65(9), 2621–2631. [Link]
-
Vasanthakumar, G. R., & Patil, B. S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 1-13. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]
-
Barany, G., & Barany, F. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs. Organic Letters, 14(21). [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]
-
Wang, Y., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 299-307. [Link]
-
Krieger, D. E., & Erickson, B. W. (1979). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences, 76(7), 3160-3164. [Link]
-
Vedejs, E., & Lin, S. (2000). Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction. The Journal of Organic Chemistry, 65(8), 2309–2318. [Link]
-
Wikipedia. (2024, May 15). Tetrapeptide. [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Doménech-Carbó, A., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1686-1695. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. nbinno.com [nbinno.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Stereoselective In Vitro Stability Profiling of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
[1]
Executive Summary & Molecule Analysis
This guide details the in vitro stability testing protocols for H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl .[1] This molecule presents a unique set of stability challenges that standard peptide protocols often overlook.
The "Triple-Threat" Stability Profile[1]
-
C-Terminal Methyl Ester (-OMe): This moiety renders the molecule a likely prodrug .[1] In biological matrices, it acts as a substrate for carboxylesterases, rapidly hydrolyzing to the free acid (H-DL-Tyr-DL-Ala-Gly-DL-Val-OH).[1] This is the primary metabolic event.
-
Racemic Heterogeneity (DL-): The presence of DL-Tyr, DL-Ala, and DL-Val implies this sample is a mixture of up to
stereoisomers.[1] Enzymes are stereoselective; the all-L isomer will likely degrade minutes, while isomers containing D-residues may persist for hours.[1] A single "half-life" value is scientifically inaccurate for this mixture. [1] -
Diketopiperazine (DKP) Risk: The N-terminal sequence H-Tyr-Ala- combined with the ester functionality creates a risk of non-enzymatic cyclization (DKP formation), particularly at neutral-to-basic pH, leading to autolytic cleavage of the first two amino acids.[1]
Degradation Pathways & Mechanistic Logic[1]
Before initiating wet-lab work, researchers must map the potential degradation routes to select the correct analytical monitoring channels (MRM transitions).
Diagram 1: Degradation Logic Flow
Caption: Primary degradation routes. Note that ester hydrolysis (Blue) usually precedes proteolytic cleavage (Yellow) in plasma.[1]
Analytical Method Development (Pre-Requisite)
Crucial Insight: You cannot validate stability without resolving the isomers. A standard C18 gradient may show a broad, ugly peak or multiple split peaks.
Recommended LC-MS/MS Conditions[1]
-
Column: C18 is acceptable for general stability, but a Pentafluorophenyl (PFP) column (e.g., Kinetex F5) is superior for separating positional isomers and diastereomers of aromatic peptides (Tyr).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (Do not use Methanol, as transesterification can occur with the methyl ester analyte).
-
-
Detection:
Protocol A: Chemical Stability (pH Profiling)
Objective: Determine the non-enzymatic stability window and identify DKP formation risks.
Materials
-
Buffers:
-
Stock Solution: 10 mM peptide in DMSO (Store at -20°C).
Procedure
-
Preparation: Dilute Stock to 10 µM in each buffer (pre-warmed to 37°C).
-
Incubation: Incubate in a water bath at 37°C.
-
Sampling:
-
Timepoints: 0, 1, 2, 4, 8, 24 hours.
-
Aliquot: Remove 100 µL.
-
-
Quenching (Self-Validating Step):
-
For pH 2: Neutralize with equal vol. weak base or inject directly if HPLC compatible.
-
For pH 7.4/9.0:IMMEDIATELY add 100 µL 2% Formic Acid in ACN. (Acid stops base-catalyzed DKP formation; ACN prevents solubility issues).
-
-
Analysis: Quantify Parent % Remaining.
Interpretation:
Protocol B: Metabolic Stability (Plasma)[1]
Objective: Assess half-life (
Diagram 2: Plasma Assay Workflow
Caption: Standardized plasma stability workflow with integrated quality checks.
Detailed Procedure
-
Matrix Preparation:
-
Pool plasma from min. 3 donors (Human/Rat/Dog).
-
Adjust pH to 7.4 if drifted (critical for esterases).
-
-
Spiking:
-
Spike peptide to 1 µM final concentration (ensures linear kinetics,
). -
Keep DMSO < 1% (High DMSO inhibits enzymes).
-
-
Controls (Mandatory for Trustworthiness):
-
Sampling & Quenching:
-
At
, transfer 50 µL plasma to a plate containing 200 µL Ice-Cold Acetonitrile + 1% Formic Acid + Internal Standard . -
Why Acid? It instantly denatures esterases. Neutral ACN may allow residual activity during centrifugation.
-
-
Processing:
-
Vortex (5 min), Centrifuge (4000g, 20 min, 4°C).
-
Inject Supernatant.
-
Data Analysis (The Stereoselective Twist)
Because of the DL-amino acids, you may observe Multi-Phasic Kinetics .
-
Phase 1 (Fast): Degradation of L-L-L-L isomers.
-
Phase 2 (Slow): Persistence of D-containing isomers.[1]
Reporting Requirement: Do not report a single
- (Likely biological relevance).
-
% Remaining at 120 min (Stable fraction).
Summary of Stability Specifications
| Parameter | Condition | Acceptance Criteria | Mechanistic Insight |
| Solubility | pH 7.4 Buffer | Clear, no precip.[1] at 10 µM | HCl salt aids solubility; check for "salting out" in high ionic strength buffers. |
| Chem. Stability | pH 2.0 (24h) | > 95% Remaining | Peptide bonds are stable; Ester usually stable at low pH. |
| Chem. Stability | pH 7.4 (24h) | > 80% Remaining | Monitor for DKP formation (Mass -18 or -32 depending on leaving group).[1] |
| Plasma Stability | Human (2h) | Compound Specific | Ester hydrolysis is the main driver. Expect rapid conversion to acid. |
| Plasma Stability | Rat (2h) | Likely < Human | Rodents have higher plasma esterase activity. |
References
-
FDA M10 Bioanalytical Method Validation Guidance. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] [Link]
-
Di, L. (2015). Plasma Stability in Drug Discovery. In: Kerns E. (eds) Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link] (General Protocol Reference).
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Authoritative text on esterase stereoselectivity).
-
Grießmann, N., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma. Molecular Pharmaceutics. [Link][1]
Sources
- 1. H-DL-Arg-DL-Leu-DL-Tyr-DL-Lys-DL-Phe-DL-Gln-Gly-DL-Ala-DL-Leu-DL-Leu-Gly-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Asp-DL-Tyr-DL-Asn-DL-Val-DL-Tyr-DL-Lys-DL-Lys-DL-Val-DL-Val-DL-Val-DL-Ser-DL-Asp-DL-Leu-DL-Tyr-Gly-DL-Ala-DL-Leu-DL-Asp-DL-Leu-Gly-Gly-DL-Ala-DL-Ser-DL-xiThr-DL-Gln-DL-Val-DL-xiThr-DL-Phe-OH | C221H342N54O61 | CID 155886903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. stabilityhub.com [stabilityhub.com]
Technical Support Center: Stereochemical Integrity During Peptide Modification
Topic: Preventing Racemization During Hydrolysis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe
For: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for researchers working with complex peptide structures. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of the tetrapeptide methyl ester, H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe. Our goal is to equip you with the knowledge to achieve successful and reliable experimental outcomes while maintaining the stereochemical integrity of your peptide.
Introduction: A Note on "Preventing Racemization" in a DL-Peptide Context
A key feature of the peptide , H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe, is the presence of racemic mixtures at three of its four amino acid residues (Tyrosine, Alanine, and Valine). In this context, "preventing racemization" does not mean preventing the formation of D-amino acids, as they are already present. Instead, the primary objective is to preserve the existing 1:1 ratio of D to L enantiomers at each chiral center during the hydrolysis of the C-terminal methyl ester. Any alteration of this ratio during the experimental process can lead to diastereomeric impurities and complicate downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can alter the D/L ratio during the hydrolysis of my peptide methyl ester?
A1: The two main chemical pathways that can lead to a shift in the stereochemical composition of your peptide during hydrolysis are:
-
Direct Enolization: Under basic conditions, a proton can be abstracted from the α-carbon of an amino acid residue, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a change in the original stereochemistry.
-
Oxazolone (Azlactone) Formation: The C-terminal amino acid residue (in this case, Valine) is particularly susceptible to racemization through the formation of an oxazolone intermediate, especially under basic conditions or during activation of the carboxyl group. The α-proton of the oxazolone is acidic and can be easily removed and replaced, leading to racemization before hydrolysis occurs.[1]
Q2: I am considering a standard base-catalyzed hydrolysis (saponification) with NaOH or LiOH. What are the risks?
A2: While seemingly straightforward, standard saponification is a high-risk method for your specific peptide due to the high potential for altering the D/L ratio of the amino acid residues, particularly the C-terminal Valine.[2][3] The basic conditions promote both direct enolization and oxazolone formation.[1][4] The strength of the base, reaction temperature, and reaction time are all critical factors that can influence the extent of this unwanted side reaction.[5]
Q3: What about acid-catalyzed hydrolysis? Is it a safer alternative?
A3: Acid-catalyzed hydrolysis is generally less prone to causing racemization compared to base-catalyzed methods.[6] However, it is not without its own set of challenges. Strong acidic conditions (e.g., 6N HCl) and elevated temperatures can lead to some degree of racemization, although this is typically less significant than with strong bases.[7] Additionally, strong acid hydrolysis can lead to the degradation of certain amino acid side chains, although this is less of a concern for the residues in your specific peptide. A significant drawback of acid-catalyzed hydrolysis of esters is that the reaction is reversible, which can make it difficult to drive the reaction to completion.[8][9]
Q4: Are there milder, more reliable methods for hydrolyzing the methyl ester without affecting the stereochemistry?
A4: Yes, enzyme-catalyzed hydrolysis is the recommended approach for sensitive peptides where maintaining stereochemical integrity is paramount.[10] Many esterases and proteases can selectively cleave the methyl ester under mild pH and temperature conditions, which significantly reduces the risk of racemization.[11]
Troubleshooting Guide
Problem 1: My chiral HPLC analysis shows a shift in the D/L ratio of Valine after base-catalyzed hydrolysis.
-
Likely Cause: Racemization via oxazolone formation or direct enolization at the C-terminal Valine residue due to the basic conditions.
-
Recommended Solutions:
-
Switch to Enzymatic Hydrolysis: This is the most robust solution. Enzymes like Porcine Liver Esterase (PLE) or specific peptidases can hydrolyze the ester under neutral or near-neutral pH, minimizing the risk of racemization.[10]
-
Optimize Base-Catalyzed Conditions (if enzymatic methods are not feasible):
-
Lower the Temperature: Perform the reaction at 0°C or even lower to slow down the rate of racemization.
-
Use a Weaker Base: Consider using a milder base than NaOH or KOH.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
-
Problem 2: The overall yield of my hydrolyzed peptide is low after acid-catalyzed hydrolysis.
-
Likely Cause: The equilibrium nature of acid-catalyzed ester hydrolysis is likely preventing the reaction from going to completion.[8]
-
Recommended Solutions:
-
Use a Large Excess of Water: This can help to shift the equilibrium towards the hydrolyzed product.
-
Consider Alternative Acidic Conditions: Milder acidic conditions might be attempted, but this will likely slow down the reaction rate further.
-
Re-evaluate the necessity of acid-catalyzed hydrolysis: Given the risks and potential for incomplete reaction, enzymatic hydrolysis is a much more attractive alternative.
-
Problem 3: I am unsure how to confirm that the D/L ratio of the internal amino acids (Tyr and Ala) has not changed.
-
Likely Cause: Standard peptide analysis might not provide stereochemical information for each residue.
-
Recommended Solutions:
-
Complete Acid Hydrolysis followed by Chiral GC-MS or HPLC Analysis: To analyze the stereochemistry of the internal residues, the entire peptide must first be hydrolyzed into its constituent amino acids. This is typically done using 6N HCl at 110°C for 24 hours. The resulting amino acid mixture can then be derivatized and analyzed by chiral GC-MS or chiral HPLC to determine the D/L ratio for each amino acid.[12][13]
-
Correction for Hydrolysis-Induced Racemization: It is important to note that the strong acid hydrolysis step itself can induce a small amount of racemization. This can be corrected for by hydrolyzing a standard of the same peptide in deuterated acid (DCl in D₂O). The extent of deuterium incorporation at the α-carbon, as measured by mass spectrometry, can be used to calculate the amount of racemization that occurred during the analysis itself.[13]
-
Experimental Protocols
Protocol 1: Recommended Method - Enzymatic Hydrolysis
This method is preferred for its mild conditions and high stereochemical safety.
-
Enzyme Selection: Porcine Liver Esterase (PLE) is a good starting point due to its broad substrate specificity. Other esterases or proteases with esterolytic activity (e.g., α-chymotrypsin) can also be screened.[10]
-
Reaction Setup:
-
Dissolve the peptide methyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add this solution to a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Add the selected enzyme. The optimal peptide-to-enzyme ratio should be determined empirically.
-
-
Reaction Monitoring: Monitor the progress of the hydrolysis by HPLC or TLC.
-
Work-up: Once the reaction is complete, the enzyme can be removed by precipitation (e.g., with acetonitrile) and centrifugation, or by size exclusion chromatography. The product can then be purified by standard methods like preparative HPLC.
Protocol 2: High-Risk Alternative - Optimized Base-Catalyzed Hydrolysis (Saponification)
This method should only be used if enzymatic methods are not an option.
-
Reaction Setup:
-
Dissolve the peptide methyl ester in a suitable solvent (e.g., a mixture of methanol and water).
-
Cool the solution to 0°C in an ice bath.
-
Add a pre-chilled solution of 1N NaOH or LiOH dropwise while stirring. Use a minimal excess of the base (e.g., 1.1 equivalents).
-
-
Reaction Monitoring: Monitor the reaction very closely (e.g., every 5-10 minutes) by TLC or HPLC.
-
Quenching: As soon as the starting material is consumed, immediately neutralize the reaction with an equivalent amount of pre-chilled 1N HCl.
-
Work-up and Purification: Remove the organic solvent under reduced pressure and purify the resulting peptide by preparative HPLC.
Analytical Methods for Stereochemical Analysis
A summary of common analytical techniques to assess the D/L ratio of amino acids is provided in the table below.
| Analytical Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 1.0–2.3 µg/mL | High resolution, well-established, good for quantification.[12] | May require derivatization, method development can be complex.[12] |
| GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection. | Capable of detecting down to 0.1% of the unnatural enantiomer.[12][13] | High sensitivity, can correct for hydrolysis-induced racemization using deuterated reagents.[12] | Requires derivatization and complete hydrolysis of the peptide. |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field, often with a chiral selector. | As low as 0.05% of the major enantiomer.[14][15] | High efficiency, minimal sample consumption, can sometimes analyze the intact peptide.[14] | Can be sensitive to buffer conditions. |
Visualizing the Workflow
Below is a diagram illustrating the recommended workflow for the hydrolysis and subsequent analysis of your peptide.
Caption: Recommended workflow for hydrolysis and stereochemical analysis.
References
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Available at: [Link]
-
Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society. Available at: [Link]
-
Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. Available at: [Link]
-
Hydrolysis of peptide esters by different enzymes. PubMed. Available at: [Link]
-
Racemization of alanine by the alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus: energetic reaction profiles. PubMed. Available at: [Link]
-
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Catalytic mechanism of alanine racemase and pathway for l-alanine... ResearchGate. Available at: [Link]
-
Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Available at: [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. Available at: [Link]
-
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]
-
Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT GmbH & Co. Chromatography and Analysis KG. Available at: [Link]
-
Hydrolysis-induced racemization of amino acids. ResearchGate. Available at: [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. American Chemical Society. Available at: [Link]
-
The Amino Acid Racemization Dating Method. The Institute for Creation Research. Available at: [Link]
-
Amino acid racemization during protein hydrolysis under HCl/H2O and DCl/D2O conditions. ResearchGate. Available at: [Link]
-
Total hydrolysis of proteins with strongly reduced racemization of amino acids. PubMed. Available at: [Link]
-
Racemization mechanism of serine dipeptide active ester derivatives. ResearchGate. Available at: [Link]
- Process for the saponification of aminoacid-/peptide ester. Google Patents.
-
Study on the racemization of L-tyrosine. ResearchGate. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link]
-
Alanine racemase. Wikipedia. Available at: [Link]
- Process for the saponification of aminoacid-/peptide esters. Google Patents.
-
Short Peptides for Hydrolase Supramolecular Mimicry and Their Potential Applications. MDPI. Available at: [Link]
-
Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. Reddit. Available at: [Link]
-
What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?. Quora. Available at: [Link]
-
Saponification. Chemistry LibreTexts. Available at: [Link]
-
Mammalian Esterase Activity: Implications for Peptide Prodrugs. PMC. Available at: [Link]
-
acid base catalysed Ester hydrolysis. Slideshare. Available at: [Link]
-
Saponification-Typical procedures. OperaChem. Available at: [Link]
-
Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. Available at: [Link]
-
Peptide Hydrolysis. Chemistry LibreTexts. Available at: [Link]
-
A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of the Korean Chemical Society. Available at: [Link]
-
Inhibition Effects in the Hydrolysis Reactions of Esters and Peptides Catalyzed by Carboxypeptidase A: An Example of Cooperative Binding Effects With a Monomeric Enzyme. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 3. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cat-online.com [cat-online.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying impurities in crude H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
Technical Support Center: Peptide Chemistry Division Subject: Troubleshooting Impurity Profile for Crude H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl Case ID: PEP-DL-TETRA-001
Executive Summary
You are analyzing a crude synthetic tetrapeptide methyl ester hydrochloride: H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe·HCl .
Because this sequence contains three racemic amino acids (DL-Tyr, DL-Ala, DL-Val) and one achiral amino acid (Gly), your "product" is theoretically a mixture of 8 stereoisomers (
The Core Challenge: Distinguishing between stereochemical variants (which are expected components of your mixture) and synthetic impurities (deletions, oxidations, hydrolysis products). This guide provides a self-validating workflow to deconvolute these signals.
Part 1: The Diagnostic Hub
Before altering your purification method, use this logic flow to categorize your chromatogram's complexity.
Figure 1: Diagnostic decision tree for impurity profiling of racemic peptide mixtures.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My chromatogram looks like a forest of peaks. Which one is the product?"
Diagnosis: Stereochemical Complexity. Explanation: You used DL-amino acids at three positions. This creates a library of 8 distinct diastereomers. Unlike enantiomers (which co-elute on C18), diastereomers have different physical properties and will separate on standard Reversed-Phase HPLC (RP-HPLC) columns, appearing as a cluster of peaks with identical mass.
The "Isomer Tree" Visualization:
Figure 2: Combinatorial expansion of stereoisomers. Expect up to 8 peaks with the target mass.
Protocol: Resolving the Cluster
-
Column Selection: Use a C18 column with high surface area (e.g., 100 Å pore size).
-
Gradient Optimization: Standard gradients (e.g., 1% B/min) are too steep. Use a shallow gradient focused on the elution window.
-
Initial Run: 5-95% B over 20 min. Note where the cluster elutes (e.g., 30-40% B).
-
High-Res Run: 25-45% B over 40 min (0.5% B/min slope).
-
-
Validation: Extract the Ion Chromatogram (XIC) for your peptide's mass (
). If all peaks in the cluster have the same mass, they are likely your diastereomers [1].
Issue 2: "I see peaks with Mass +14, +16, or -14 Da. What are they?"
Diagnosis: Chemical Instability & Synthesis Artifacts. Explanation: The specific functional groups in your sequence (Tyr, Methyl Ester) are prone to specific degradation pathways.
Common Impurity Table:
| Observed Mass Shift | Likely Identity | Cause / Mechanism |
| -14 Da | Free Acid (Hydrolysis) | Loss of Methyl Ester (-CH₃ + H). Occurs if pH > 8 or due to esterase activity [2]. |
| +16 Da | Oxidation | Addition of Oxygen to Tyr (formation of DOPA or Tyr-oxide). Common if no antioxidants were used [3]. |
| +14 Da | Methylation | Unwanted methylation of Tyr -OH or N-terminus. |
| -18 Da | Dehydration | Loss of H₂O. Could be cyclization of N-terminus (rare in linear) or DKP formation intermediates. |
| -2 Da | Oxidative Coupling | Formation of Tyr-Tyr dimers (dityrosine) [3]. |
Critical Check: Methyl Ester Stability Your peptide ends with -OMe . Methyl esters are labile.
-
Symptom:[1][2][3] A peak eluting earlier than the main cluster (more polar) with Mass = Target - 14.
-
Prevention: Avoid high pH buffers (ammonium bicarbonate). Use 0.1% Formic Acid or TFA (pH ~2) for storage and analysis.
Issue 3: "I'm missing amino acids (Deletion Sequences)."
Diagnosis: Diketopiperazine (DKP) Formation or Coupling Failure. Explanation: DKP formation is a notorious side reaction where the N-terminal amine attacks the ester of the second amino acid, cleaving a cyclic dipeptide.
-
Risk Zone: The sequence contains Gly and Ala . Sterically unhindered amino acids like Gly facilitate DKP formation.
-
Mechanism: If the synthesis proceeded C-terminal
N-terminal:-
Intermediate: H-Gly-Val-OMe.
-
Attack: The free amine of Gly attacks the Val-OMe ester.
-
Result: Cyclo(Gly-Val) is lost in the wash.
-
Impact: You get a "deletion sequence" or low yield, rather than the DKP being attached to the final peptide [4].
-
Protocol: MS/MS Fragmentation Analysis To confirm if an impurity is a deletion (e.g., missing Gly), perform MS/MS.
-
Select Precursor: Isolate the impurity mass.
-
Fragment: Look for the y-ion series (C-terminal fragments).
-
Full Peptide: Tyr-Ala-Gly-Val-OMe
-
y1: Val-OMe (Mass ~131)
-
y2: Gly-Val-OMe (Mass ~188)
-
y3: Ala-Gly-Val-OMe (Mass ~259)
-
-
Logic: If the impurity is "Des-Gly" (Missing Gly), the y2 ion will be missing, and you will see a jump from y1 to an ion corresponding to Ala-Val-OMe.
Part 3: Experimental Methodologies
Method A: High-Resolution LC-MS Profiling
Use this method to separate diastereomers and identify oxidation.
-
System: UHPLC coupled to Q-TOF or Orbitrap (preferred) or Single Quad.
-
Column: Agilent AdvanceBio Peptide Map or Waters CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (FA is better for MS sensitivity than TFA) [5].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-30 min: 5%
50% B (Linear) -
30-35 min: 95% B (Wash)
-
-
Temperature: 40°C (improves peak shape for hydrophobic peptides).
-
Detection: UV 214 nm (peptide bond), UV 280 nm (Tyrosine specific).
Method B: Stability Test (Self-Validation)
Verify if your "impurities" are generated during analysis.
-
Dissolve crude peptide in water/acetonitrile (50:50).
-
Inject immediately (T=0).
-
Leave sample in autosampler for 24 hours at room temperature.
-
Inject again (T=24h).
-
Analysis: If the -14 Da peak (Hydrolysis) or +16 Da peak (Oxidation) increases, your sample is unstable in solution. Lyophilize immediately for storage.
References
-
Separation of Peptide Diastereomers
- Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs
- Source: N
-
URL:[Link]
-
Methyl Ester Hydrolysis
- Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide
- Source: N
-
URL:[Link]
-
Tyrosine Oxidation Mechanism
-
Diketopiperazine (DKP)
-
LC-MS Mobile Phase Selection (TFA vs Formic Acid)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS analysis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
Topic: HPLC-MS Analysis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Challenge
The analysis of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl presents a distinct analytical challenge: the separation of a diastereomeric mixture. Because the peptide contains three chiral centers (Tyr, Ala, Val) in their racemic (DL) forms, the sample theoretically contains up to 8 stereoisomers (
While standard RP-HPLC methods are sufficient for achiral purity assessments, they often fail to resolve diastereomers with identical mass-to-charge ratios (
Compound Profile & Physicochemical Properties
Understanding the molecule is the first step in method design.
| Property | Value / Description |
| Formula | |
| Monoisotopic Mass | 422.22 Da (Neutral) / 423.22 Da ([M+H] |
| Key Functional Groups | Phenol (Tyr), Methyl Ester (C-term), Primary Amine (N-term) |
| Isoelectric Point (pI) | ~5.8 (Estimated) |
| Hydrophobicity | Moderate. The Methyl Ester (OMe) increases retention compared to the free acid. |
| Stability Warning | Ester Hydrolysis: The C-terminal OMe is labile at pH > 7.5. Avoid basic mobile phases. |
Strategic Comparison: C18 vs. C18-PFP
This section objectively compares the two primary stationary phases used for this analysis.
Method A: The "Workhorse" (C18)
-
Stationary Phase: Alkyl-bonded silica (C18).[1]
-
Mechanism: Hydrophobic interaction (partitioning).[2]
-
Performance: Excellent for general purity checks and separating synthesis by-products (e.g., deletion sequences).
-
Limitation: Often co-elutes diastereomers (isomers with same mass but different 3D shape) because their hydrophobicity is nearly identical.
Method B: The "Resolver" (C18-PFP)
-
Stationary Phase: Pentafluorophenyl-propyl bonded silica.
-
Mechanism: Hydrophobic interaction +
- interactions + Shape Selectivity . -
Performance: The electron-deficient fluorine ring interacts strongly with the electron-rich Tyrosine ring. This interaction is highly sensitive to the spatial orientation (stereochemistry) of the Tyrosine residue, allowing for the separation of D-Tyr and L-Tyr containing isomers.
-
Verdict: Superior for this specific analyte.
Comparative Data Summary
| Feature | Method A: Standard C18 | Method B: C18-PFP (Recommended) |
| Resolution of Isomers | Poor (1-2 broad peaks) | High (Potential for 4-8 distinct peaks) |
| Run Time | Fast (5-10 min) | Extended (20-30 min) |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/Methanol + 0.1% Formic Acid |
| Selectivity Driver | Hydrophobicity only | Hydrophobicity + |
Detailed Experimental Protocol (Method B)
This protocol is designed to maximize the separation of the DL-isomers while maintaining MS compatibility.
A. Sample Preparation
-
Solvent: 10% Acetonitrile / 90% Water + 0.1% Formic Acid.
-
Rationale: Matching the initial mobile phase prevents "solvent effect" peak broadening.
-
-
Concentration: 0.1 mg/mL (for MS detection).
-
Stability Check: Prepare fresh. Do not store in methanol overnight to prevent transesterification.
B. LC-MS Parameters
| Parameter | Setting | Notes |
| Column | Kinetex F5 (PFP) or ACE C18-PFP , 150 x 2.1 mm, 1.7 µm or 2.6 µm | PFP phase is critical for Tyr selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the OMe ester. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |
| Flow Rate | 0.25 mL/min | Optimal for ESI efficiency. |
| Column Temp | 30°C | Lower temp often improves chiral/isomer separation. |
| Gradient | 0 min: 5% B 2 min: 5% B 20 min: 45% B 25 min: 95% B | Shallow gradient (~2% B/min) is required to resolve isomers. |
C. Mass Spectrometry Settings (ESI+)
-
Mode: Positive Ion Mode (ESI+).
-
Scan Type: Full Scan (m/z 100–1000) + Data Dependent MS/MS.
-
Key Targets:
-
[M+H]
: 423.2 (Target Analyte). -
[M+Na]
: 445.2 (Common Adduct). -
Hydrolysis Product: 409.2
(Free acid, indicates degradation).
-
Workflow Visualization
The following diagram illustrates the decision logic and workflow for analyzing this stereochemically complex sample.
Caption: Analytical workflow prioritizing PFP stationary phases for the resolution of Tyrosine-containing peptide diastereomers.
Data Analysis & Interpretation
When analyzing the data, do not expect a single peak.[3]
-
Chromatogram Appearance: You will likely observe a "cluster" of peaks.
-
Peak 1-8: These are the diastereomers (e.g., L-Tyr-L-Ala... vs D-Tyr-L-Ala...).
-
Interpretation: If you see 4 distinct peaks, it implies that certain stereocenters (likely Gly-Val region) have less impact on retention than the N-terminal Tyr-Ala region.
-
-
Mass Spectra Validation:
-
Extract the MS spectra for each peak in the cluster.
-
Pass: All peaks show dominant
423.2. -
Fail: If a peak shows
409.2, it is the hydrolyzed free acid (H-Tyr-Ala-Gly-Val-OH), not a stereoisomer.
-
-
MS/MS Fragmentation:
-
Fragmentation patterns (b-ions, y-ions) will be identical for the isomers. Do not rely on MS/MS for identification of specific stereoisomers without synthetic standards of pure isomers.
-
References
-
Separation of Peptide Diastereomers: "Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides." Journal of Proteome Research.[1] (Demonstrates PFP superiority for structural isomers).
-
PFP Column Mechanism: "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD Analytical. (Explains
- interaction mechanics). -
Peptide Methyl Ester Synthesis & Stability: "Synthesis of Peptides Containing C-Terminal Methyl Esters." PMC.[1] (Context on stability and synthesis of this compound class).
Sources
Validation of Complex Racemic Peptides: A Comparative Guide to H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl Analysis
[1]
Executive Summary: The Stereochemical Challenge
Validating the peptide salt H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl presents a unique analytical challenge that standard "pure isomer" protocols often fail to address.[1] Unlike a pure L-peptide, this molecule contains three racemic centers (Tyr, Ala, Val), resulting in a mixture of up to 8 theoretical stereoisomers (
For a researcher, a "clean" 1D NMR spectrum with sharp, single peaks is often a red flag —it implies you have isolated a single isomer rather than the intended racemic mixture. This guide compares the efficacy of standard 1D NMR against integrated 2D NMR and LC-MS workflows, providing a definitive roadmap for validating this specific diastereomeric mixture.
Part 1: Comparative Analysis of Validation Methodologies
We evaluated three common validation approaches for their ability to confirm identity, purity, and stereochemical composition of the target peptide.
| Feature | Method A: Standard 1D | Method B: HPLC-UV/MS | Method C: Integrated 2D NMR (Recommended) |
| Primary Utility | Functional group confirmation.[1] | Purity quantification & Mass confirmation. | Sequence connectivity & Diastereomer mapping. |
| Isomer Resolution | Low. Diastereomers appear as "messy" peak broadening or overlapping multiplets. | High. Can separate isomers based on hydrophobicity differences. | High. Resolves overlapping protons via scalar coupling (COSY) or carbon correlation (HSQC).[1] |
| Salt Validation | Medium. Can detect ammonium protons ( | Low. Salt counterions are often lost or suppressed in MS. | High. Confirms N-terminal protonation state via chemical shift perturbation.[1] |
| Verdict | Insufficient for full validation. | Essential for purity, but blind to connectivity. | The Gold Standard for structural certainty. |
Part 2: Detailed Spectral Data & Assignment Logic
Target Molecule: H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe
1. The "DL-Effect" Warning
In this mixture, you must expect Signal Splitting . The chemical environment of the Alanine methyl group, for example, differs slightly depending on whether the neighboring Tyrosine is L- or D-.
-
Observation: Methyl doublets may appear as "triplets" or double-doublets due to the superposition of slightly shifted isomers.
-
Interpretation: Do not integrate these as impurities. If the sum integration equals the expected proton count (e.g., 3H for Ala-Me), the "messy" peak confirms the racemic mixture.
2. Predicted Chemical Shift Ranges (DMSO-d6)
The following data is synthesized from random coil values adjusted for the HCl salt form and peptide sequence effects.
| Residue / Group | Proton Type | Shift Range ( | Multiplicity | Diagnostic Notes |
| N-Term Tyr | 8.0 – 8.5 | Broad Singlet | Disappears in | |
| Aromatic (Ph-H) | 6.6 – 7.1 | Multiplet (AA'BB') | Characteristic "Roof effect".[1] | |
| 4.0 – 4.2 | Multiplet | Deshielded by | ||
| 2.9 – 3.1 | Multiplet | Diastereotopic protons; complex splitting.[1] | ||
| Phenolic -OH | 9.2 – 9.4 | Singlet | Broad; visible only in dry DMSO.[1] | |
| Ala | Amide NH | 8.0 – 8.6 | Doublet | Coupled to |
| 4.2 – 4.5 | Quintet-like | Overlap region.[1] | ||
| 1.2 – 1.3 | Split Doublet | Critical Check: Look for 2+ closely spaced doublets (DL-effect). | ||
| Gly | Amide NH | 8.1 – 8.5 | Triplet | Coupled to |
| 3.7 – 3.9 | Multiplet | Often appears as an ABX system due to chiral neighbors.[1] | ||
| Val | Amide NH | 7.6 – 8.0 | Doublet | Usually the most upfield amide. |
| 4.1 – 4.3 | DD / Multiplet | |||
| 1.9 – 2.1 | Multiplet | |||
| 0.8 – 0.9 | Multiplet | Complex overlap of multiple doublets. | ||
| C-Term | O-Methyl (OMe) | 3.58 – 3.65 | Singlet(s) | Strong singlet.[1] May show shoulder/splitting due to isomers. |
Part 3: Experimental Protocols
A. Sample Preparation (Critical for Salt Stability)[1][2]
-
Dryness: Ensure the peptide HCl salt is lyophilized. Residual water causes the amide (
) and ammonium ( ) peaks to broaden or exchange with solvent. -
Solvent: Use DMSO-d6 (99.9% D) .
-
Why?
will not dissolve the polar HCl salt. will exchange all active protons ( ), causing loss of sequence information.
-
-
Concentration: Dissolve 5–10 mg of peptide in 0.6 mL solvent.
-
Note: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as this may alter the salt stoichiometry.
-
B. The "Connectivity Check" (COSY Experiment)
To prove the sequence is Tyr
-
Identify Glycine: Look for the unique
(triplet) correlation.[3] -
Identify Alanine: Find the Methyl doublet (1.2 ppm) and trace its correlation to the
(4.3 ppm), then to the Amide . -
Identify Valine: Trace the Methyls (0.8 ppm)
. -
Confirm Termini: The Tyrosine
will not show a correlation to an Amide doublet (because it is an amine), differentiating it from the internal residues.
Part 4: Visualization of the Validation Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process when analyzing the "messy" spectra of DL-peptides.
Caption: Logical workflow for distinguishing successful racemic synthesis from single-isomer isolation or solvent exchange errors.
Diagram 2: NMR Connectivity Map
This diagram visualizes the scalar couplings (
Caption: Spin system connectivity. Solid blue lines indicate COSY correlations; dotted red lines indicate sequential NOE connectivity.
References
-
Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1] (The foundational text for peptide spin system assignment).
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140.[1] Link
-
Biological Magnetic Resonance Data Bank (BMRB). "Amino Acid Chemical Shift Statistics." (Used for random coil shift baselines).[1] Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Reference for HCl salt effects on amine shifts).
Advanced Reference Standard Qualification Guide: H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
Executive Summary & Molecule Profile
The Challenge: H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl is not a simple single-entity peptide. It is a combinatorial mixture of stereoisomers. With three chiral centers (Tyr, Ala, Val) existing as racemic DL-pairs, this material theoretically contains up to 8 diastereomers (
Standard analytical protocols often fail to resolve these isomers, leading to "single peak" illusions that mask impurity profiles. Furthermore, the C-terminal Methyl Ester (OMe) is chemically labile, prone to hydrolysis into the free acid (OH) form if handled in improper pH environments.
This guide compares high-resolution Reverse Phase (RP-HPLC) against Chiral Chromatography methodologies, establishing a definitive protocol for qualifying this material as a Reference Standard.
Molecule Specifications
| Feature | Detail | Analytical Implication |
| Sequence | H-Tyr-Ala-Gly-Val-OMe | Tetrapeptide backbone |
| Stereochemistry | DL-Tyr, DL-Ala, DL-Val | Mixture of 8 diastereomers (e.g., L-L-G-L, D-L-G-L, etc.) |
| Modification | C-terminal Methyl Ester | Critical: Hydrolyzes at pH > 7.0. Must use acidic buffers. |
| Salt Form | Hydrochloride (HCl) | Hygroscopic; requires Chloride content determination. |
| Chromophores | Tyrosine (Phenol) | UV active at |
Methodology Comparison: Resolving the Isomeric Mixture
To qualify this material as a reference standard, you must prove the presence and ratio of the diastereomers. We compare three analytical approaches.
Comparison Matrix
| Feature | Method A: Standard RP-HPLC (C18) | Method B: High-Res UPLC (C18 + Shallow Gradient) | Method C: Marfey’s Analysis (Derivatization) |
| Mechanism | Hydrophobicity | Hydrophobicity (High Plate Count) | Diastereomeric conversion via FDAA |
| Isomer Resolution | Poor (1–2 broad peaks) | Moderate (4–6 peaks visible) | Excellent (Full amino acid chirality) |
| Throughput | High (< 20 min) | Medium (40–60 min) | Low (Requires hydrolysis + prep) |
| Suitability | Routine Purity Checks | Identity & Fingerprinting | Absolute Configuration Proof |
| pH Stability | Excellent (Acidic) | Excellent (Acidic) | N/A (Hydrolysis destroys peptide) |
Scientist's Verdict:
-
Use Method B (UPLC) for the daily Purity Reference Standard. It preserves the intact peptide and OMe group while resolving the major diastereomeric clusters.
-
Use Method C (Marfey's) only once during Primary Characterization to validate the exact ratio of D/L amino acids in the raw material.
Detailed Experimental Protocol (Method B: High-Res UPLC)
This protocol is designed to maximize peak capacity to separate the diastereomers while maintaining acidic conditions to prevent ester hydrolysis.
A. Sample Preparation[1][2]
-
Solvent: 10% Acetonitrile / 90% Water / 0.1% Formic Acid.
-
Why? Methanol can cause transesterification. Water alone may hydrolyze the ester over time.
-
-
Concentration: 0.5 mg/mL (Avoid overloading; diastereomers separate better at lower loads).
-
Stability Warning: Analyze within 12 hours of dissolution. Keep at 4°C.
B. Chromatographic Conditions[1][3][4][5][6][7]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Why? CSH particles provide better peak shape for basic peptides (N-term amine) in acidic modifiers.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Note: TFA is preferred over Formic Acid here because the ion-pairing effect of TFA improves the resolution of diastereomers significantly.
-
-
Flow Rate: 0.3 mL/min.
-
Temperature: 30°C (Lower temperature maximizes selectivity for isomers).
C. Gradient Table (The "Shallow" Strategy)
Standard gradients (e.g., 5-95% in 10 min) will co-elute isomers. Use this focused gradient:
| Time (min) | %A | %B | Curve | Event |
| 0.0 | 95 | 5 | Initial | Equilibrate |
| 2.0 | 95 | 5 | Linear | Load |
| 30.0 | 75 | 25 | Linear | Isomer Separation Zone (0.7% B/min) |
| 35.0 | 5 | 95 | Linear | Wash |
| 38.0 | 5 | 95 | Hold | Wash |
| 38.1 | 95 | 5 | Step | Re-equilibrate |
| 45.0 | 95 | 5 | Hold | End |
D. Detection
-
Channel 1: 214 nm (Peptide backbone – High Sensitivity).
-
Channel 2: 276 nm (Tyrosine side chain – Specificity).
-
Mass Spec: ESI+ Mode. Scan range 100–1000 m/z.
-
Target Mass: Calculate [M+H]+ based on sequence.
-
Tyr(163) + Ala(71) + Gly(57) + Val(99) + OMe(31) - H2O + H = ~422.5 Da.
-
Reference Standard Qualification Workflow
To establish this material as a "Primary Reference Standard," you must follow a self-validating workflow that accounts for the salt and water content.
Workflow Diagram (DOT)
Caption: Figure 1. Qualification workflow for diastereomeric peptide reference standards.
Calculation: Mass Balance (The "True" Purity)
For a reference standard, "Area %" from HPLC is insufficient. You must calculate the Net Peptide Content (NPC) .
Required Assays:
-
Water: Karl Fischer Titration (Expect 2–5% for HCl salts).
-
Counter-ion: Ion Chromatography for Chloride (
). Theoretical Cl content for mono-HCl salt is . -
Solvent: Residual solvent GC (check for Methanol/Ether from synthesis).
Troubleshooting & Critical Control Points
The "Missing" Peaks
Symptom: You expect 8 peaks but see only 3. Cause: Co-elution of enantiomeric pairs (e.g., L-L-G-L may co-elute with D-D-G-D on an achiral C18 column). Solution: This is acceptable for a working standard if the MS confirms the mass is uniform across the peak. If absolute stereochemical quantification is required, you must use a Chiral Crown Ether Column (e.g., Crownpak CR-I(+)) which separates based on the N-terminal amine chirality.
The "Ghost" Peak (+14 Da or -14 Da)
Symptom: Small peaks appearing near the main peak. Cause:
-
-14 Da: Hydrolysis of Methyl Ester (OMe
OH). Check pH of mobile phase. -
+14 Da: Transesterification (OMe
OEt) if Ethanol was used in prep.
Baseline Drift at 214 nm
Cause: TFA absorbs at 214 nm. Solution: Use high-quality "LC-MS Grade" TFA. Alternatively, use a reference wavelength (360 nm) to subtract drift, though this is risky with small impurity peaks.
References
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Department of Health and Human Services. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[3] (Standard guidelines for system suitability and resolution). Link
-
Bachem. (2023). Peptide Stability and Handling Guidelines. (Authoritative source on ester stability). Link
-
Waters Corporation. Separation of Diastereomers using Charged Surface Hybrid (CSH) Technology. Application Note. Link
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pengtingpeptide.com [pengtingpeptide.com]
Validating Diastereomeric Purity of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe via RP-HPLC
Topic: Validating Peptide Purity using RP-HPLC for H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe Content Type: Technical Comparison & Validation Guide
Executive Summary: The Stereochemical Challenge
The peptide H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe presents a unique analytical challenge compared to standard therapeutic peptides. Because it incorporates racemic (DL) amino acids at three positions (Tyr, Ala, Val), the final product is not a single molecular entity but a combinatorial library of 8 stereoisomers (
-
The Isomer Landscape: The mixture consists of 4 pairs of enantiomers (e.g., L-L-L / D-D-D, L-D-L / D-L-D, etc.).
-
The Chromatography Reality: Standard achiral Reversed-Phase HPLC (RP-HPLC) separates compounds based on hydrophobicity and solvophobic interactions. It can separate diastereomers (which have different physical properties) but cannot separate enantiomers (which have identical physical properties in an achiral environment).
Therefore, "validating purity" for this specific peptide requires a method capable of resolving the 4 diastereomeric peaks from synthetic by-products (deletion sequences, hydrolysis products). This guide compares the legacy standard (Fully Porous C18) against the modern high-efficiency standard (Core-Shell C18) to demonstrate why Core-Shell technology is required for this specific validation.
Technical Comparison: Selecting the Stationary Phase
To validate the purity of this library, the analytical method must achieve high Peak Capacity (
Alternative A: Fully Porous Silica C18 (5 µm)
-
Status: Legacy / Obsolete for complex libraries.
-
Mechanism: Analytes diffuse fully into deep pores, causing significant band broadening due to mass transfer limitations.
-
Performance: Typically results in broad, overlapping peaks for peptide diastereomers. It often fails to resolve the subtle hydrophobicity differences between the L-D-L and L-L-L forms.
-
Verdict: Unsuitable for validating this specific diastereomeric mixture.
Alternative B: Core-Shell (Fused-Core) C18 (2.6 µm) – Recommended
-
Status: Current Best Practice.
-
Mechanism: Particles feature a solid inner core (1.6 µm) surrounded by a thin porous shell (0.5 µm).[1] This reduces the diffusion path length, minimizing longitudinal diffusion (
term) and mass transfer resistance ( term) in the Van Deemter equation. -
Performance: Delivers UHPLC-like efficiency at standard HPLC backpressures (<400 bar). It provides the sharp peaks necessary to baseline-resolve the 4 diastereomeric pairs of H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.
-
Verdict: Superior for purity validation.
Alternative C: Chiral Chromatography (ZWIX or Cinchona-based)
-
Status: Specialized / Orthogonal.
-
Mechanism: Uses zwitterionic chiral selectors to separate enantiomers.[2]
-
Performance: Capable of separating all 8 isomers (including enantiomeric pairs).
-
Verdict: Overkill for routine purity validation unless specific enantiomeric quantification is required.
Comparative Data Summary
| Metric | Fully Porous C18 (5 µm) | Core-Shell C18 (2.6 µm) | Impact on Validation |
| Peak Width ( | Broad (>0.4 min) | Sharp (<0.15 min) | Narrow peaks allow detection of closely eluting impurities. |
| Resolution ( | < 1.5 (Co-elution common) | > 2.0 (Baseline resolution) | Essential to quantify individual diastereomers accurately. |
| Backpressure | Low (~50-100 bar) | Moderate (~200-300 bar) | Compatible with standard HPLC systems (Agilent 1100/1200). |
| Analysis Time | 30–45 min | 15–20 min | Higher throughput for library screening. |
Recommended Experimental Protocol
This protocol utilizes Alternative B (Core-Shell C18) to validate the peptide. The method is designed to resolve the diastereomers while separating hydrophobic impurities (e.g., Fmoc-protected species) and hydrophilic impurities (e.g., hydrolysis products).
A. Mobile Phase Preparation
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.
-
Why TFA? It acts as an ion-pairing agent, neutralizing the N-terminal amine and masking silanols, resulting in sharper peaks than Formic Acid.
-
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
Note: Use HPLC-grade ACN to minimize baseline drift at 214 nm.
-
B. Instrument Parameters
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 Å, 2.6 µm, 100 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 40°C (Critical: Higher temperature improves mass transfer for peptides).
-
Detection: UV at 214 nm (Amide bond) and 280 nm (Tyrosine aromatic ring).
-
Validation Tip: Use the ratio of 214nm/280nm to confirm peak identity; non-peptide impurities will have different ratios.
-
C. Gradient Method
The peptide is moderately hydrophobic due to the C-terminal Methyl Ester (OMe) and Val/Tyr/Ala residues.
| Time (min) | % Solvent B | Description |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Load/Desalt |
| 15.0 | 45% | Linear Gradient (Slope: ~2.6% B/min) |
| 16.0 | 95% | Wash (Elute hydrophobic protecting groups) |
| 18.0 | 95% | Hold Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | End |
Validation Workflow & Logic
The following diagrams illustrate the validation logic and the separation mechanism.
Diagram 1: Analytical Validation Workflow (ICH Q2 R2 Aligned)
Caption: The workflow emphasizes "Specificity" as the critical gatekeeper. If the method cannot resolve the diastereomers (Specificity), Linearity and Precision data are meaningless.
Diagram 2: Separation Mechanism on Core-Shell Particles
Caption: Achiral C18 separates the peptide mixture into 4 peaks based on the structural differences of the diastereomers. Enantiomers within each peak remain unresolved.
Critical Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, apply these system suitability acceptance criteria before running samples:
-
Resolution (
): The critical pair (the two closest eluting diastereomers) must have . If , decrease the gradient slope (e.g., 5-35% B over 20 min). -
Peak Symmetry (Tailing Factor):
. Tailing > 1.5 indicates secondary interactions (silanols); add more TFA or switch to a "Charged Surface" (CSH) C18 column. -
Purity Calculation:
Note: Do not treat the diastereomers as impurities of each other unless a specific stereoisomer was the sole target.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Fekete, S., et al. (2012). Theory and practice of superficially porous silica particles: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Boysen, R. I., & Hearn, M. T. (2002). Separation of Peptides and Proteins.[2][5][6] Handbook of Analysis of Oligonucleotides and Related Products. [Link]
-
Phenomenex Application Guide. (2017). Core-Shell vs Fully Porous Particles for Peptide Mapping.[Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chiraltech.com [chiraltech.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl proper disposal procedures
Operational Disposal Protocol: H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl
Executive Summary & Substance Profile
Immediate Action Required: Treat this substance as a High-Potency Bioactive Material . While specific toxicological data for this racemic tetrapeptide ester is limited, its structural homology to opioid peptides (specifically the Tyr-D-Ala-Gly motif found in dermorphins/deltorphins) mandates the use of "Universal Precautions" for high-potency compounds. The presence of the C-terminal methyl ester (OMe) increases lipophilicity, potentially enhancing membrane permeability compared to the free acid.
| Property | Data / Characteristic |
| Chemical Name | H-DL-Tyrosyl-DL-Alanyl-Glycyl-DL-Valine Methyl Ester Hydrochloride |
| Physical State | White to off-white lyophilized powder (hygroscopic) |
| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics. |
| Bioactivity Risk | High Caution. Structural analog to mu/delta-opioid receptor agonists. |
| Primary Hazard | Inhalation (aerosolized dust) and mucous membrane absorption. |
| RCRA Status | Not explicitly P-listed or U-listed. Classify as Non-Regulated Chemical Waste unless mixed with listed solvents. |
Pre-Disposal Stabilization (The "Self-Validating" Protocol)
To ensure safety before the waste leaves your bench, follow this stabilization workflow. This creates a self-validating system where the waste is rendered safer before it enters the central waste stream.
A. Solid Waste (Powder/Residue)
-
Containment: Do not sweep dust. Use a wet wipe (dampened with 10% bleach) to capture particulates.
-
Double-Bagging: Place the original vial/container and the used wipes into a clear polyethylene bag (4 mil thickness). Seal with tape. Place that bag into a second bag (amber or labeled hazardous).
-
Labeling: Mark clearly: "Synthetic Peptide Waste - Potentially Bioactive - For Incineration Only."
B. Liquid Waste (Stock Solutions)
-
Deactivation (The Validation Step):
-
Adjust pH to >11 using 1N NaOH or add 10% Sodium Hypochlorite (Bleach) to the solution.
-
Allow to stand for 30 minutes. Why? Base hydrolysis cleaves the methyl ester (OMe) and the peptide bonds, destroying the pharmacophore and reducing bioactivity.
-
Verification: Check pH with a strip. If pH < 10, add more base. This confirms the environment is hostile to peptide stability.
-
Operational Disposal Workflow
This logic flow ensures compliance with EPA standards and minimizes exposure risks.
Figure 1: Decision tree for the safe segregation and disposal of peptide ester waste. Note the critical deactivation step for aqueous solutions.
Detailed Disposal Procedures
Scenario A: Dry Powder Spills (< 500 mg)
-
PPE: Don double nitrile gloves, safety goggles, and a N95 respirator (or work in a fume hood).
-
Cover: Gently cover the spill with a paper towel dampened with 10% Bleach (Sodium Hypochlorite). Do not use dry paper towels (creates dust).
-
Wait: Allow the bleach to sit for 10 minutes to oxidize the peptide.
-
Collect: Scoop up the material and the towel. Place in a wide-mouth hazardous waste jar.
-
Clean: Wipe the surface again with 70% Ethanol to remove bleach residue.
Scenario B: Liquid Waste Disposal
-
Aqueous Solutions:
-
Add bleach (10% v/v) to the waste container.
-
Caution: Ensure no ammonia or acids are present to avoid gas generation.
-
Dispose of as "Aqueous Waste with Trace Bleach."
-
-
Organic Solutions (e.g., in DMSO/Methanol):
-
DO NOT ADD BLEACH. (Risk of exothermic reaction or secondary hazardous products).
-
Segregate into "Halogenated" (if DCM is present) or "Non-Halogenated" solvent waste.
-
Label container: "Contains Organic Peptides - Toxic."
-
Regulatory & Compliance Data
While this specific sequence is likely a research chemical, strict adherence to RCRA guidelines prevents future liability.
| Regulatory Body | Classification | Action Code / Note |
| EPA (RCRA) | Not Listed (P/U List) | Classify as Characteristic Waste if mixed with flammable solvents (D001). Otherwise, manage as Non-Regulated Chemical Waste . |
| DOT (Transport) | Not Regulated | If transporting pure powder, use UN 3335 (Aviation Regulated Solid, n.o.s.) as a precaution if quantity > 50g. |
| DEA | Watch List | Not currently a Schedule I-V substance, but treated as an "Opioid Analog" in many institutional protocols. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
